molecular formula C10H7Br2N B1442825 4-Bromo-2-(bromomethyl)quinoline CAS No. 89446-61-7

4-Bromo-2-(bromomethyl)quinoline

Cat. No.: B1442825
CAS No.: 89446-61-7
M. Wt: 300.98 g/mol
InChI Key: IQFQZZRNPCQDAS-UHFFFAOYSA-N
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Description

4-Bromo-2-(bromomethyl)quinoline is a brominated quinoline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research. Its structure features reactive bromine substituents that make it a valuable building block for constructing more complex molecules via cross-coupling and functionalization reactions. Quinolines are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound is particularly valuable in early-stage research for developing novel therapeutic agents. A primary research application for this compound and its derivatives is in the development of antimicrobial agents. Quinoline-based molecules have been extensively studied as bacterial DNA gyrase inhibitors, a topoisomerase type II enzyme that is an outstanding microbial target for antibacterial development . These inhibitors can hinder bacterial growth by either blocking the gyrase ATPase activity or directly inhibiting the enzyme in a process known as "gyrase poisoning," which impacts cell physiology and division . Furthermore, brominated quinoline derivatives show significant promise in anticancer research. They have demonstrated potent antiproliferative activity against various cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) . The mechanism of action for these anticancer properties may involve the inhibition of critical enzymes like human topoisomerase I, which plays a vital role in DNA replication and repair . The reactive bromomethyl group on this quinoline scaffold provides a strategic site for further chemical modification, allowing researchers to create molecular hybrids. This approach involves linking the quinoline core to other pharmacophores, such as hydrazine moieties or piperidine rings, to enhance biological activity and selectivity against specific targets . This compound is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7Br2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQZZRNPCQDAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707763
Record name 4-Bromo-2-(bromomethyl)quinoline
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Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89446-61-7
Record name 4-Bromo-2-(bromomethyl)quinoline
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Record name 4-bromo-2-(bromomethyl)quinoline
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Foundational & Exploratory

4-Bromo-2-(bromomethyl)quinoline CAS 89446-61-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) follows below.

Strategic Utilization of a Bifunctional Heterocyclic Scaffold in Medicinal Chemistry

Executive Summary

4-Bromo-2-(bromomethyl)quinoline is a high-value heterocyclic building block distinguished by its orthogonal reactivity profile .[1] Unlike mono-functionalized quinolines, this scaffold presents two distinct electrophilic sites: a highly reactive benzylic bromide at the C2 position and a stable aryl bromide at the C4 position.[1]

This duality allows researchers to execute sequential, selective functionalizations—typically nucleophilic substitution (


) followed by transition-metal-catalyzed cross-coupling.[1] This guide outlines the physicochemical properties, synthetic pathways, and strategic handling protocols required to leverage this compound in the development of kinase inhibitors, anti-infectives, and receptor modulators.

Chemical Profile & Reactivity Analysis

Structural Properties

The quinoline core is planar and electron-deficient.[1] The presence of the nitrogen atom renders the C2 and C4 positions susceptible to nucleophilic attack, but the specific substituents dictate the primary modes of reactivity.[1]

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of halogenated quinolines.[1]
Melting Point ~100–110 °C (Estimated)Based on structural analogs (e.g., 2-(bromomethyl)quinoline).[1]
Solubility DCM, CHCl₃, DMSO, DMFInsoluble in water. Hydrolytically unstable in aqueous base.[1]
Reactivity Site A C2-Bromomethyl (-CH₂Br) Kinetic Control: Highly reactive towards soft nucleophiles via

.[1]
Reactivity Site B C4-Bromo (-Br) Thermodynamic Control: Requires Pd/Ni catalysis or harsh

conditions.[1]
The Reactivity Hierarchy

The strategic value of CAS 89446-61-7 lies in the significant activation energy difference between the two bromide leaving groups.[1]

  • Primary Reactivity (C2-CH₂Br): The benzylic carbon is activated by the adjacent

    
    -system of the quinoline ring.[1] The C-Br bond is weaker and the transition state for 
    
    
    
    is stabilized.[1]
  • Secondary Reactivity (C4-Br): The aryl C-Br bond is stronger (

    
    ).[1] Direct nucleophilic displacement (
    
    
    
    ) is possible but slow compared to the benzylic position.[1] This site is best reserved for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]

Synthesis & Manufacturing

Note: While commercial supplies are available, in-house synthesis is often required for fresh material to avoid hydrolysis products.[1]

Synthetic Route: Radical Bromination

The most reliable route to CAS 89446-61-7 is the Wohl-Ziegler bromination of 4-bromo-2-methylquinoline.[1]

Protocol:

  • Precursor: 4-Bromo-2-methylquinoline (1.0 equiv).[1]

  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv).[1]

  • Initiator: AIBN (Azobisisobutyronitrile, 0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    , Green alternative).
  • Conditions: Reflux (70–80 °C) under inert atmosphere (

    
    /Ar) for 4–6 hours.
    
  • Monitoring: Reaction progress is monitored by

    
     NMR (Disappearance of methyl singlet 
    
    
    
    ppm; Appearance of methylene singlet
    
    
    ppm).
Purification Workflow
  • Filtration: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter.

  • Concentration: Evaporate solvent under reduced pressure.

  • Recrystallization: Recrystallize from Hexane/EtOAc or Cyclohexane.[1] Avoid silica chromatography if possible, as benzylic bromides can degrade on acidic silica.[1]

Strategic Transformations (Diagrammatic)

The following diagram illustrates the "Sequential Functionalization Strategy," prioritizing the reactive C2 position before the C4 position.

ReactivityMap cluster_legend Reaction Logic Start 4-Bromo-2-(bromomethyl)quinoline (CAS 89446-61-7) Step1 Step 1: C2-Functionalization (Nucleophilic Substitution) Start->Step1  Amines, Thiols, Azides (Mild Base, RT)   Intermediate 4-Bromo-2-(R-methyl)quinoline (Stable Intermediate) Step1->Intermediate Step2 Step 2: C4-Functionalization (Pd-Catalyzed Coupling) Intermediate->Step2  Boronic Acids, Alkynes (Pd(PPh3)4, Heat)   Final 2,4-Disubstituted Quinoline (Bioactive Scaffold) Step2->Final Warning Avoid Pd-coupling in Step 1: Benzylic Br causes oxidative addition scrambling.

Figure 1: Sequential functionalization strategy leveraging the reactivity differential between benzylic and aryl bromides.

Experimental Protocols & Handling

Protocol: Selective S_N2 Substitution at C2

Objective: Introduction of a piperazine moiety at the C2 position without disturbing the C4-bromide.[1]

  • Setup: Charge a flame-dried flask with CAS 89446-61-7 (1.0 mmol) and anhydrous

    
     (10 mL).
    
  • Base Addition: Add

    
     (2.0 mmol) or DIPEA (1.5 mmol).
    
  • Nucleophile: Add N-Boc-piperazine (1.1 mmol) dropwise at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should convert to a more polar spot (
      
      
      
      ).[1]
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
  • Outcome: Yields 4-bromo-2-((4-Boc-piperazin-1-yl)methyl)quinoline . This intermediate retains the 4-bromo handle for subsequent library generation.[1]

Protocol: Suzuki-Miyaura Coupling at C4

Objective: Arylation of the C4 position.

  • Substrate: Use the C2-functionalized intermediate from Protocol 5.1.[1]

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).[1]
  • Partner: Aryl boronic acid (1.2 equiv).[1]

  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).[1]
    
  • Conditions: Heat to 90 °C under Argon for 12 hours.

  • Purification: Silica gel chromatography.

Safety & Stability (MSDS Summary)

Hazard ClassGHS CodeDescriptionHandling Protocol
Acute Toxicity H302Harmful if swallowed.[1][3]Do not eat/drink in lab.[1] Wash hands post-handling.[1][3][4]
Skin Corrosion H314Causes severe skin burns.[1][4]Wear nitrile gloves (double gloving recommended).[1]
Eye Damage H318Causes serious eye damage.[1][5]Lachrymator: Use ONLY in a fume hood.[1] Wear goggles.[1]
Sensitization H317May cause allergic skin reaction.[1]Avoid dust formation.[1][3] Clean spills with 10% NaOH.[1]

Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (benzylic bromide hydrolyzes to alcohol over time).[1]

Applications in Drug Discovery

The 4-bromo-2-(bromomethyl)quinoline scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:

  • Kinase Inhibitors: The quinoline nitrogen mimics the adenine ring of ATP, binding to the hinge region of kinases. The C4-substituent projects into the hydrophobic pocket.[1]

  • G-Protein Coupled Receptors (GPCRs): Derivatives functionalized at C2 with flexible linkers (amines/ethers) allow exploration of solvent-exposed regions of the receptor.[1]

  • Fragment-Based Drug Discovery (FBDD): The dibromo-scaffold allows rapid "SAR by Catalog" approaches where the C2 and C4 vectors are varied independently to optimize binding affinity.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11775705, 4-(Bromomethyl)quinoline.[1] Retrieved from [Link][1]

  • Xiao, Q., et al. (2020). Functionality elaboration of 4-bromo-quinolines via cascade cyclization.[1][6] Advanced Synthesis & Catalysis.[1][6] (Contextual grounding for 4-bromoquinoline reactivity).

Sources

4-Bromo-2-(bromomethyl)quinoline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-(bromomethyl)quinoline is a high-value heterocyclic building block used extensively in medicinal chemistry and drug discovery. Its structural uniqueness lies in its orthogonal reactivity : it possesses an electrophilic alkyl bromide at the C2 position and an aryl bromide at the C4 position. This dual functionality allows for sequential, selective functionalization—typically nucleophilic substitution at C2 followed by metal-catalyzed cross-coupling at C4—making it an ideal scaffold for fragment-based drug design (FBDD), particularly in the development of kinase inhibitors, receptor antagonists, and antimalarial agents.

Physicochemical Profile

PropertyData
Chemical Name 4-Bromo-2-(bromomethyl)quinoline
CAS Number 89446-61-7
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
Exact Mass 298.8945 g/mol
Appearance Off-white to pale yellow solid (Analog-based prediction)
Solubility Soluble in DCM, CHCl₃, DMSO; sparing solubility in hexanes
Storage 2–8°C, under inert atmosphere (Ar/N₂), protect from light
Hazard Class Irritant, Lachrymator (predicted due to benzyl bromide moiety)

Synthetic Pathways & Mechanism[3]

The synthesis of 4-bromo-2-(bromomethyl)quinoline is most reliably achieved through the Wohl-Ziegler bromination of its precursor, 4-bromo-2-methylquinoline. This pathway is preferred over direct ring construction methods because it leverages the stability of the 4-bromo-2-methylquinoline intermediate, which is readily accessible from 4-hydroxy-2-methylquinoline.

Synthetic Workflow Diagram

SynthesisPath Start 4-Hydroxy-2-methylquinoline (CAS: 607-67-0) Inter 4-Bromo-2-methylquinoline (CAS: 50488-44-3) Start->Inter POBr3, 130°C Dehydrative Bromination Product 4-Bromo-2-(bromomethyl)quinoline (CAS: 89446-61-7) Inter->Product NBS, AIBN (cat.) CCl4 or PhCF3, Reflux Radical Bromination

Figure 1: Two-step synthetic route from commercially available 4-hydroxy-2-methylquinoline.

Mechanistic Insight: Radical Bromination

The conversion of the C2-methyl group to a bromomethyl group utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).

  • Initiation: Thermal decomposition of AIBN yields isobutyronitrile radicals, which abstract a bromine atom from NBS to generate the active bromine radical (Br•).

  • Propagation:

    • Hydrogen Abstraction: The Br• abstracts a benzylic hydrogen from the C2-methyl group, forming a resonance-stabilized benzylic radical. The quinoline nitrogen lone pair does not interfere due to the orthogonality of the pi-system.

    • Bromination: The benzylic radical attacks a molecule of Br₂ (generated in situ from NBS+HBr), yielding the product and regenerating Br•.

  • Selectivity Control: Over-bromination to the dibromomethyl species is a common side reaction. This is mitigated by using stoichiometric NBS (1.0–1.05 equiv) and stopping the reaction before full conversion (typically 90-95%).

Reactivity & Applications

The power of this scaffold lies in the distinct reactivity profiles of its two halogenated positions.

Orthogonal Reactivity Map

Reactivity Center 4-Bromo-2-(bromomethyl)quinoline C2_Node C2-Bromomethyl (Alkyl Halide) Center->C2_Node C4_Node C4-Bromo (Aryl Halide) Center->C4_Node C2_Rxn1 Nucleophilic Substitution (SN2) (Amines, Thiols, Azides) C2_Node->C2_Rxn1 C2_Rxn2 Phosphonate Synthesis (Arbuzov Reaction) C2_Node->C2_Rxn2 C4_Rxn1 Suzuki-Miyaura Coupling (Aryl Boronic Acids) C4_Node->C4_Rxn1 C4_Rxn2 Buchwald-Hartwig Amination (Catalytic C-N Bond Formation) C4_Node->C4_Rxn2

Figure 2: Orthogonal reactivity landscape. The C2 position is susceptible to SN2 conditions under mild heating, while the C4 position remains inert until activated by Pd(0) catalysts.

Strategic Utilization in Drug Design
  • C2-Functionalization (The Anchor): The bromomethyl group is typically reacted first. It serves as an "anchor" point to attach the quinoline core to a solubilizing tail or a specific binding motif (e.g., reacting with morpholine or piperazine).

  • C4-Functionalization (The Warhead): Once the C2 position is derivatized, the C4-bromo group is subjected to cross-coupling to introduce biaryl systems, which are common pharmacophores in kinase inhibitors (e.g., EGFR, VEGF inhibitors).

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-2-(bromomethyl)quinoline via Wohl-Ziegler Bromination.

Reagents:

  • 4-Bromo-2-methylquinoline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free bromine.

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) - PhCF₃ is a greener alternative.

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Dissolve 4-bromo-2-methylquinoline (e.g., 2.22 g, 10 mmol) in anhydrous PhCF₃ (20 mL).

  • Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃) with vigorous stirring.

    • Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.55). Note: The Rf difference is small; co-spotting is essential.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the precipitated succinimide.

    • Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

    • Caution: Benzylic bromides can degrade on silica if left too long. Use a short column.

Safety & Handling

  • Lachrymator: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

  • Vesicant: Avoid skin contact; it can cause severe blistering and chemical burns. Double-gloving (Nitrile) is recommended.

  • Instability: The compound is sensitive to light and moisture. Store in amber vials under nitrogen.

References

  • LookChem. (n.d.). CAS No. 89446-61-7, Quinoline, 4-bromo-2-(bromomethyl)-.[1] Retrieved from [Link]

  • PubChem. (2025).[2] 4-bromo-2-(bromomethyl)quinoline (Compound).[2][3] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

  • Yang, R., et al. (2023).[4][5] NBS-mediated bromination and dehydrogenation of tetrahydroquinoline in one pot. RSC Advances, 13, 33495-33499.[5] Retrieved from [Link]

Sources

Dual-Halogenated Quinolines: A Strategic Toolkit for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] The strategic introduction of dual halogen atoms onto this privileged structure unlocks a powerful and versatile building block for drug discovery. This guide provides a comprehensive technical overview of dual-halogenated quinolines, delving into their synthesis, reactivity, and profound impact on the exploration of chemical space. We will explore the principles of regioselective functionalization through palladium-catalyzed cross-coupling reactions, dissect structure-activity relationships, and provide field-proven experimental protocols. This document is intended to serve as a practical resource for researchers aiming to leverage the unique chemical dexterity of dihaloquinolines in the design and synthesis of novel drug candidates.

The Rationale: Why Dual-Halogenated Quinolines?

The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[5] Halogens can influence lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding. Dual-halogenated quinolines, in particular, offer a distinct advantage: they serve as versatile synthetic handles for the sequential and regioselective introduction of diverse molecular fragments. This capability allows for the rapid generation of compound libraries with a high degree of structural diversity, a critical aspect of modern drug discovery campaigns.

The differential reactivity of halogens in cross-coupling reactions (typically I > Br > Cl > F) provides a strategic avenue for controlled, stepwise functionalization.[6][7] This allows for the construction of complex molecular architectures from a single dihalogenated precursor, streamlining synthetic routes and enabling a more efficient exploration of the chemical space around the quinoline core.

Navigating the Synthetic Landscape: Accessing Dihaloquinoline Building Blocks

A variety of synthetic methodologies exist for the preparation of dual-halogenated quinolines. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Cyclization Strategies

Traditional methods like the Skraup, Combes, and Friedländer syntheses can be adapted to produce halogenated quinolines by employing halogenated anilines or other appropriately substituted precursors.[8] For instance, the Combes synthesis, involving the acid-catalyzed condensation of an aniline with a β-diketone, can yield 2,4-disubstituted quinolines.[8]

Modern C-H Functionalization Approaches

More contemporary methods focus on the direct, regioselective C-H halogenation of pre-formed quinoline rings. These approaches offer atom economy and can provide access to substitution patterns that are difficult to achieve through classical methods. For example, metal-free protocols using inexpensive and atom-economical trihaloisocyanuric acid have been developed for the C5-halogenation of 8-substituted quinolines.[9][10]

The Power of Palladium: Regioselective Cross-Coupling Reactions

The true synthetic utility of dual-halogenated quinolines is realized through their participation in palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize one halogenated position over another is paramount for their use as versatile building blocks.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[11][12] In the context of dihaloquinolines, the inherent reactivity difference between two distinct halogen atoms (e.g., 2-chloro-4-iodoquinoline) can be exploited for regioselective mono-arylation at the more reactive C-I bond.[6]

Key Considerations for Regioselectivity in Suzuki-Miyaura Coupling:

ParameterInfluence on RegioselectivityRationale
Halogen Identity I > Br > Cl > FThe reactivity order is governed by the bond dissociation energy of the carbon-halogen bond.[7]
Ligand Choice Can favor coupling at a specific positionThe steric and electronic properties of the phosphine ligand can influence the oxidative addition step and favor one site over the other.[6]
Catalyst Loading & Temperature Lowering can improve selectivityFavors reaction at the more activated position by reducing the rate of the competing reaction at the less activated site.[6]
Base and Solvent Can impact reaction kinetics and selectivityThe choice of base and solvent system can affect catalyst stability, reactivity, and the solubility of reagents.[6][13]

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling of a Dihaloquinoline

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere (e.g., argon), combine the dihaloquinoline (1.0 equiv.), the boronic acid or its ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13][14]

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[15][16][17] Similar to the Suzuki coupling, regioselective amination of dihaloquinolines can be achieved by leveraging the differential reactivity of the halogens.

Troubleshooting Common Issues in Buchwald-Hartwig Amination:

IssuePotential CauseSuggested Optimization
Low Yield or No Reaction Catalyst deactivation, poor ligand choice, inappropriate baseScreen different palladium precatalysts and ligands (e.g., XPhos, SPhos), use a stronger base (e.g., NaOtBu, K₃PO₄), ensure anhydrous and anaerobic conditions.[18]
Di-substitution High catalyst loading, high temperature, prolonged reaction timeReduce catalyst loading and temperature, carefully monitor the reaction to stop at the mono-amination stage.
Hydrodehalogenation Presence of water or protic impuritiesUse rigorously dried solvents and reagents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Dihaloquinoline

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

  • Reagent Addition: Add the dihaloquinoline (1.0 equiv.) and the amine (1.1-1.3 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.[18]

Structure-Activity Relationships (SAR) and Drug Design Implications

The strategic placement of halogens and subsequent functionalization of the quinoline core can have a profound impact on biological activity.

  • Modulation of Potency and Selectivity: The introduction of different substituents at the halogenated positions allows for a systematic exploration of the binding pocket of a biological target. This can lead to the identification of key interactions that enhance potency and selectivity. For instance, in the development of quinoline-based EGFR/HER-2 dual-target inhibitors, the nature and position of substituents on the quinoline ring were found to be critical for inhibitory activity.[19]

  • Tuning Physicochemical Properties: The type and position of the halogen can influence the pKa of the quinoline nitrogen, as well as the overall lipophilicity of the molecule. These parameters are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[20]

  • Vector for Further Functionalization: Even after the initial cross-coupling reaction, the remaining halogen atom can be used for subsequent modifications, allowing for the synthesis of highly complex and decorated quinoline derivatives.

Spectroscopic Characterization of Dual-Halogenated Quinolines

The unambiguous characterization of synthesized dihaloquinolines and their derivatives is essential. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the overall structure and substitution pattern. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the electronic environment of the quinoline ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can provide information about the functional groups present and the electronic transitions within the molecule, respectively.[21][22][23][24][25]

Case Study: Dual-Halogenated Quinolines in Antibacterial Drug Discovery

Recent research has highlighted the potential of halogenated quinolines as a promising class of antibacterial agents, particularly against drug-resistant pathogens.[26] Synthetic tuning of the 2-position of the halogenated quinoline scaffold has been shown to significantly impact antibacterial and antibiofilm activities.[26] This underscores the power of using dihaloquinolines as a platform for generating diverse analogues to optimize biological activity.

Conclusion and Future Outlook

Dual-halogenated quinolines represent a powerful and versatile class of building blocks for modern drug discovery. Their synthetic accessibility, coupled with the ability to undergo regioselective functionalization through robust palladium-catalyzed cross-coupling reactions, provides an efficient pathway for the exploration of vast chemical space. The insights gained from SAR studies of halogenated quinoline derivatives continue to guide the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the nuanced roles of halogens in drug-receptor interactions deepens, the strategic application of dual-halogenated quinolines is poised to play an even more significant role in the development of next-generation medicines.

Visualizations

Diagram 1: Regioselective Functionalization Workflow

G cluster_0 Starting Material cluster_1 First Functionalization cluster_2 Intermediate cluster_3 Second Functionalization cluster_4 Final Product Dihaloquinoline Dihaloquinoline Suzuki_Coupling Suzuki Coupling (e.g., at C4-I) Dihaloquinoline->Suzuki_Coupling R-B(OH)2 Pd Catalyst Buchwald_Amination Buchwald-Hartwig Amination (e.g., at C4-I) Dihaloquinoline->Buchwald_Amination R-NH2 Pd Catalyst Mono_Functionalized Mono-functionalized Quinoline Suzuki_Coupling->Mono_Functionalized Buchwald_Amination->Mono_Functionalized Suzuki_Coupling_2 Suzuki Coupling (e.g., at C2-Cl) Mono_Functionalized->Suzuki_Coupling_2 R'-B(OH)2 Pd Catalyst Other_Coupling Other Cross-Coupling (e.g., at C2-Cl) Mono_Functionalized->Other_Coupling Various Reagents Pd/Cu Catalyst Di_Substituted Di-substituted Quinoline Derivative Suzuki_Coupling_2->Di_Substituted Other_Coupling->Di_Substituted

Caption: Sequential functionalization of a dihaloquinoline.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle center pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex oxidative_addition oxidative_addition Oxidative Addition pd2_r_rprime R-Pd(II)L_n-R' pd2_complex->pd2_r_rprime transmetalation transmetalation Transmetalation pd2_r_rprime->pd0 reductive_elimination re_label Ar-R' reductive_elimination Reductive Elimination oa_label Ar-X tm_label R'-B(OR)2 Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (n.d.). Regioselective Functionalization of Dihaloquinolines.
  • Lecepcin, Y. (1989). Structure-activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9.
  • BenchChem. (n.d.). Suzuki Coupling with Haloquinolines.
  • ResearchGate. (n.d.). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes.
  • ResearchGate. (n.d.). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines.
  • Reddy, D., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Melander, R. J., et al. (2016). Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways. Chemistry–A European Journal, 22(30), 10464-10474.
  • Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1235-1247.
  • ACS Omega. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687.
  • PubMed. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. European Journal of Medicinal Chemistry, 138, 923-934.
  • Buchwald, S. L., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Demirkol, O., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer Research and Clinical Oncology, 146(12), 3113-3124.
  • YouTube. (2023). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). World Journal of Pharmaceutical and Life Sciences, 9(5), 1-10.
  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4881.
  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19467-19491.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PubMed. (2001). Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(15), 2067-2070.
  • PubMed. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(6), 568-583.
  • Horta, P., et al. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. Targets in Heterocyclic Systems, 22, 260-285.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16374-16386.
  • Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5486.
  • ResearchGate. (n.d.). Synthesis of medicinally important quinolines using metal-free....
  • ACS Publications. (1971). Potential antimalarials. 7. Tribromomethylquinolines and positive halogen compounds. Journal of Medicinal Chemistry, 14(12), 1226-1228.
  • Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (n.d.).
  • NIH. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1697.
  • NIH. (2022). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. STAR Protocols, 3(4), 101742.
  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene.
  • NIH. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Scientific Reports, 13(1), 13456.
  • NIH. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Molecules, 28(12), 4821.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • NIH. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 20(11), 20464-20478.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules, 27(3), 748.
  • NIH. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(40), 12194-12224.

Sources

An In-depth Technical Guide to 4-Bromo-2-(bromomethyl)quinoline: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of 4-Bromo-2-(bromomethyl)quinoline. We will delve into its chemical properties, reliable sourcing channels, comparative pricing, synthetic pathways, and its role as a pivotal intermediate in the development of novel therapeutics. The information presented herein is curated to provide both foundational knowledge and actionable protocols, ensuring scientific integrity and practical utility.

Introduction to 4-Bromo-2-(bromomethyl)quinoline

4-Bromo-2-(bromomethyl)quinoline is a highly functionalized heterocyclic compound built upon a quinoline scaffold. Its structure is characterized by two key reactive sites: a bromine atom at the C4 position and a bromomethyl group at the C2 position. The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] The presence of the bromomethyl group, a potent electrophile, makes this molecule an excellent reagent for introducing the quinoline moiety into larger, more complex molecules via nucleophilic substitution reactions. The additional bromo-substituent at the C4 position offers a secondary site for further chemical modification, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

Its utility is primarily seen in the synthesis of targeted agents for various diseases, including cancer, malaria, and bacterial infections.[1][3][4] Researchers leverage this intermediate to construct novel molecules that can function as enzyme inhibitors, DNA intercalators, or modulators of cellular signaling pathways.

Physicochemical Properties
PropertyValue
CAS Number 1065119-09-5 (Predicted)
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
Appearance Expected to be an off-white to yellow solid
Reactivity The bromomethyl group is highly susceptible to nucleophilic attack.

Supplier and Price Comparison

Procuring specialized reagents like 4-Bromo-2-(bromomethyl)quinoline requires careful consideration of supplier reputation, product purity, and cost-effectiveness. While this specific compound is often synthesized on demand, several chemical suppliers list it or structurally similar compounds. Pricing is subject to change based on market conditions and order volume. Researchers are advised to request quotes directly from suppliers for the most accurate information.

SupplierProduct NamePurityAvailable QuantityPrice (USD)Notes
Sigma-Aldrich 2-(Bromomethyl)quinoline≥96.5%1g, 5g~$238/gA structurally similar starting material.
Fluorochem 4-(Bromomethyl)quinoline[5]95%InquirePrice not availableAnother key analogue.
AK Scientific, Inc. 4-Bromomethyl-2(1H)-quinolinone[6]95%InquirePrice not availableA related quinolinone derivative.
ChemicalBook Various ListingsVariesmg to kgVariesAggregator platform with multiple suppliers from China and the US.[7][8]

Note: Prices are approximate and were noted from publicly available data for related compounds. For 4-Bromo-2-(bromomethyl)quinoline, direct quotation is mandatory.

Synthesis and Mechanistic Considerations

The synthesis of 4-Bromo-2-(bromomethyl)quinoline is not widely published in standard literature, suggesting it is often prepared as a bespoke intermediate. However, its synthesis can be logically derived from established organo-halogen chemistry principles. A plausible and efficient route involves the radical bromination of a precursor, 4-bromo-2-methylquinoline.

The mechanism involves three key stages:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is thermally decomposed to generate radicals.

  • Propagation: The initiator radical abstracts a hydrogen atom from N-Bromosuccinimide (NBS) to generate a bromine radical. This highly reactive bromine radical then abstracts a benzylic hydrogen from the methyl group of 4-bromo-2-methylquinoline, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product and a new succinimidyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

This method is favored for its selectivity for the benzylic position over the aromatic ring. The synthesis of the 4-bromoquinoline core itself can be achieved through various methods, such as those starting from o-propargyl phenyl azides or 4-hydroxyquinoline.[9][10][11]

Applications in Research and Drug Development

The primary application of 4-Bromo-2-(bromomethyl)quinoline is as an electrophilic building block in medicinal chemistry. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

Workflow: Synthesis of a Novel Kinase Inhibitor

G A 4-Bromo-2-(bromomethyl)quinoline C Intermediate Product (Quinoline-Amine Adduct) A->C Base (e.g., DIEA) Solvent (e.g., DMF) B Primary Amine (R-NH2) (e.g., aminothiazole core) B->C D Boronic Acid (Ar-B(OH)2) E Final Product (Bioactive Molecule) C->E Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) D->E

Caption: Synthetic workflow for a potential bioactive molecule.

This workflow exemplifies how the two bromine atoms can be addressed in separate steps. The more reactive bromomethyl group is first targeted in a nucleophilic substitution. The less reactive aryl bromide at the C4 position is then functionalized using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic or heteroaromatic groups. This strategy is central to building libraries of drug-like molecules for screening against targets like microbial DNA gyrase or various protein kinases.[3]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-bromoquinolin-2-yl)methanamine

This protocol provides a representative example of a standard nucleophilic substitution reaction using 4-Bromo-2-(bromomethyl)quinoline.

Materials:

  • 4-Bromo-2-(bromomethyl)quinoline (1.0 eq)

  • Benzylamine (1.2 eq)

  • Diisopropylethylamine (DIEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate Solution, Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-(bromomethyl)quinoline. Dissolve it in a minimal amount of anhydrous DMF.

  • Addition of Reagents: Add DIEA to the solution, followed by the dropwise addition of benzylamine at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure product.

Safety and Handling

Based on data from structurally analogous compounds, 4-Bromo-2-(bromomethyl)quinoline should be handled as a hazardous substance.[6][12][13] It is expected to be corrosive, a skin and eye irritant, and a lachrymator (a substance that causes tearing).[5][6][12]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6][12]

  • H318: Causes serious eye damage.[6]

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][12]

  • P301 + P330 + P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[12]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[12]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

  • P310: Immediately call a POISON CENTER or doctor/physician.[12]

Always handle this compound in a certified chemical fume hood. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

Chemical Structure Diagram

Sources

Heterocyclic Intermediates with Benzylic and Aryl Bromide Groups: A Technical Guide to Divergent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, reactivity, and application of heterocyclic intermediates containing both benzylic and aryl bromide functionalities. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols for scaffold diversification.

Executive Summary

Bifunctional heterocyclic scaffolds containing both aryl bromide (Ar-Br) and benzylic bromide (Bn-Br) moieties represent a cornerstone in modern drug discovery. These intermediates (e.g., 2-bromo-5-(bromomethyl)thiophene, 4-bromo-2-(bromomethyl)pyridine) offer orthogonal reactivity profiles:

  • The "Arm" (Benzylic Position): Highly reactive toward nucleophilic substitution (

    
    ) under mild, metal-free conditions.
    
  • The "Head" (Aryl Position): Inert to standard nucleophiles but highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a validated roadmap for synthesizing these scaffolds and executing chemoselective functionalization, enabling the rapid generation of diverse pharmacophores.

Structural Classes & Reactivity Profile

The utility of these intermediates lies in the electronic distinction between the


-hybridized aryl carbon and the 

-hybridized benzylic carbon.
Core Scaffolds
Scaffold ClassRepresentative StructureElectronic BiasStability Note
Pyridines 2-bromo-6-(bromomethyl)pyridineElectron-deficient ring; Benzylic position highly susceptible to nucleophiles.High risk of self-alkylation if free pyridine nitrogen is nucleophilic.
Thiophenes 2-bromo-5-(bromomethyl)thiopheneElectron-rich ring; Aryl-Br is deactivated compared to pyridines but active in Pd-catalysis.Prone to polymerization; store cold.
Quinolines 3-bromo-4-(bromomethyl)quinolineExtended conjugation; Benzylic position is exceptionally reactive.Moderate stability.
The Reactivity Landscape

The following diagram illustrates the orthogonal reactivity inherent in these molecules.

ReactivityLandscape Scaffold Bifunctional Scaffold Benzyl Benzylic Bromide (sp3-Br) Scaffold->Benzyl Site A Aryl Aryl Bromide (sp2-Br) Scaffold->Aryl Site B Amines Benzylic Amines/Ethers (via SN2) Benzyl->Amines Nucleophiles (H-Nu) Base, RT Kinetically Favored Biaryls Biaryls/Heterobiaryls (via Suzuki) Aryl->Biaryls Boronic Acids Pd(0) Catalyst Requires Activation

Figure 1: Orthogonal reactivity map. The benzylic position is kinetically accessible via classical nucleophilic substitution, while the aryl position requires metal catalysis.

Synthetic Strategies (The "Make")

The most reliable route to these intermediates is the Wohl-Ziegler Bromination of methyl-substituted aryl bromides. This radical pathway avoids the use of elemental bromine, which can lead to electrophilic aromatic substitution side products.

Protocol: Radical Bromination of Methyl-Bromo-Heterocycles

Target: 2-bromo-5-(bromomethyl)thiophene from 2-bromo-5-methylthiophene.

Reagents:

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.05 equiv)

  • Solvent:

    
     (Traditional) or Trifluorotoluene (Green Alternative)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the methyl-bromo-heterocycle (10 mmol) in anhydrous Trifluorotoluene (0.2 M). Note:

    
     is phased out due to toxicity; Trifluorotoluene or Methyl formate are superior alternatives.
    
  • Addition: Add recrystallized NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat the mixture to reflux (

    
    ). Ensure vigorous stirring. The reaction is initiated when the dense NBS solid disappears and floats to the surface as lighter succinimide.[1]
    
  • Monitoring: Monitor via TLC or LCMS every 30 minutes. Critical: Stop reaction immediately upon consumption of starting material to prevent formation of the dibromomethyl byproduct (gem-dibromide).

  • Workup: Cool to

    
     to precipitate succinimide completely. Filter. Concentrate the filtrate under reduced pressure.
    
  • Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc). Warning: Benzylic bromides degrade on silica; minimize contact time.

Self-Validating Check:

  • 
     NMR:  Look for the disappearance of the methyl singlet (
    
    
    
    2.3-2.6 ppm) and appearance of the methylene bromide singlet (
    
    
    4.4-4.8 ppm). A downfield shift indicates successful bromination.

Chemoselective Functionalization (The "Use")

The primary challenge is selecting which bromide to react first. The "Standard Industry Approach" prioritizes the benzylic position due to its instability.

Strategy A: Benzylic First (Standard)

Rationale: Benzylic bromides are lachrymators and hydrolytically unstable. Capping this position with a robust nucleophile (amine, alkoxide) stabilizes the molecule for subsequent harsh couplings.

Protocol:


 Displacement 
  • Dissolve scaffold in DMF or MeCN (

    
    ).
    
  • Add Nucleophile (1.1 equiv) and Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Stir at RT for 1-4 hours.

  • Result: The Aryl-Br remains 100% intact, ready for Step 2.

Strategy B: Aryl First (Specialized)

Rationale: Required when the benzylic bromide is needed for a late-stage cyclization or when the nucleophile is incompatible with Pd-catalysis. Challenge: Pd(0) can insert into Benzylic-Br. Solution: Use sterically hindered phosphine ligands and mild bases to favor Ar-Br insertion.

Protocol: Chemoselective Suzuki Coupling Reference Grounding: Research indicates that under specific conditions (Pd(PPh3)4, dioxane/water), the oxidative addition to the Aryl-Br is preferred over the Benzylic-Br for thiophene scaffolds [1].

  • Catalyst System:

    
     (2.5 mol%).[2]
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Reactants: Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (2.0 equiv).[2]
    
  • Condition: Heat to

    
     under 
    
    
    
    .
  • Selectivity Mechanism: The

    
    -hybridized C-Br bond, while stronger, undergoes facile oxidative addition with 
    
    
    
    /Triphenylphosphine. The benzylic position is preserved if strong nucleophiles (like hydroxides) are minimized and reaction time is controlled.
Divergent Synthesis Workflow

The following diagram visualizes the decision matrix for functionalization.

SynthesisWorkflow Start Start: Bromo-Bromomethyl Scaffold Decision Decision Node: Is Benzylic Group Stable? Start->Decision PathA Path A (Standard): Stabilize Benzylic First Decision->PathA No (Lachrymator/Hydrolysis Risk) PathB Path B (Advanced): Functionalize Aryl First Decision->PathB Yes (Need Br for later) StepA1 Step 1: SN2 Reaction (Amine/Thiol/Ether) Conditions: K2CO3, DMF, RT PathA->StepA1 StepB1 Step 1: Chemoselective Suzuki (Retain Benzylic Br) Conditions: Pd(PPh3)4, Dioxane PathB->StepB1 StepA2 Step 2: Suzuki Coupling (Biaryl Formation) Conditions: Pd(dppf)Cl2, Boronic Acid StepA1->StepA2 StepB2 Step 2: Late-Stage SN2 or Cyclization StepB1->StepB2

Figure 2: Divergent synthesis workflow. Path A is recommended for library generation; Path B is reserved for specific target synthesis.

Comparative Data: Reaction Conditions

Reaction TypeTarget SiteReagentsSelectivityYield (Typical)

Substitution
Benzylic

,

, DMF, RT
>99% Benzylic85-95%
Suzuki Coupling Aryl

,

,

~90% Aryl*60-75%
Suzuki Coupling Benzylic

,

,

Variable40-60%

*Note: Selectivity in Suzuki coupling is highly substrate-dependent. Electron-deficient heterocycles (pyridines) may show lower selectivity than electron-rich ones (thiophenes).

Safety & Stability Guidelines

  • Lachrymators: Benzylic bromides are potent tear agents. Always handle in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • Storage: These intermediates are acid-sensitive and photo-labile. Store at

    
     under Argon, shielded from light.
    
  • Quenching: Residual benzylic bromides in reaction waste should be quenched with an amine (e.g., morpholine) or sodium thiosulfate solution to prevent safety hazards for waste disposal teams.

References

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed Suzuki cross-coupling reactions. Source: BMC Chemistry / PubMed Central URL:[Link]

  • Wohl-Ziegler Bromination: Mechanism and Protocol. Source: Organic Chemistry Portal URL:[Link]

  • Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Source: National Institutes of Health (NIH) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Royal Society of Chemistry (Chemical Science) URL:[Link]

Sources

Methodological & Application

radical bromination of 4-bromo-2-methylquinoline using NBS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Radical Bromination of 4-Bromo-2-methylquinoline

Executive Summary & Strategic Importance

The bromination of 4-bromo-2-methylquinoline is a pivotal transformation in the synthesis of pharmacologically active scaffolds, particularly for kinase inhibitors and anti-infective agents. The resulting product, 4-bromo-2-(bromomethyl)quinoline , serves as a versatile "heterobenzylic" electrophile, enabling subsequent C-N, C-O, and C-C bond formations.

However, this reaction is frequently plagued by two failure modes:

  • Over-bromination: Formation of the gem-dibromide side product.

  • Product Degradation: Hydrolysis of the reactive bromomethyl group during silica gel purification.

This guide provides an optimized protocol using N-bromosuccinimide (NBS) that prioritizes mono-selectivity and isolation integrity , moving away from toxic carbon tetrachloride (


) toward sustainable solvent systems like acetonitrile or chlorobenzene.

Mechanistic Insight: The Wohl-Ziegler Pathway[1][2]

To control the reaction, one must understand the radical chain propagation. The reaction does not proceed via ionic bromination (which would attack the aromatic ring); instead, it targets the C2-methyl group due to the stability of the allylic-like radical intermediate.

Key Mechanistic Factors:

  • The C4-Bromine Effect: The bromine atom at the C4 position is electron-withdrawing. While this slightly deactivates the ring, it does not destabilize the radical at C2 significantly enough to prevent reaction. It remains intact, as aryl bromides are stable to NBS radical conditions.

  • The Nitrogen Challenge: The basic nitrogen of the quinoline can scavenge

    
     or complex with 
    
    
    
    , potentially stalling the radical chain. Using non-protic, slightly polar solvents (like MeCN) or adding a weak base can mitigate this, though standard radical conditions usually suffice if reagents are dry.
Diagram 1: Radical Chain Propagation Cycle

The following diagram illustrates the self-sustaining radical cycle and the critical role of low-concentration


 generation.

WohlZieglerMechanism Initiation INITIATION (AIBN/Heat) Br_Rad Br• (Bromine Radical) Initiation->Br_Rad Generates initial radicals NBS NBS (N-Bromosuccinimide) NBS->Br_Rad Homolysis Succinimide Succinimide NBS->Succinimide + HBr HBr HBr Br_Rad->HBr H-Abstraction Substrate 4-Bromo-2-methylquinoline C_Rad C-Radical Intermediate (Resonance Stabilized) Substrate->C_Rad + Br• Product PRODUCT 4-bromo-2-(bromomethyl)quinoline C_Rad->Product + Br2 Br2 Br2 (Low Conc. in situ) Br2->Br_Rad Regeneration HBr->Br2 + NBS (Ionic Step)

Caption: Figure 1. Radical chain mechanism. Note that NBS acts as a reservoir for Br2, maintaining a low concentration to favor radical substitution over ionic addition.[1]

Experimental Protocol

Safety Warning: Benzylic bromides are potent lachrymators (tear gas agents). All operations, including weighing and rotovap, must be performed in a well-ventilated fume hood.

Materials & Stoichiometry
  • Substrate: 4-Bromo-2-methylquinoline (1.0 equiv).

  • Reagent: NBS (1.05 - 1.1 equiv). Crucial: Recrystallize NBS from water if it is yellow/orange. It must be white to ensure accurate stoichiometry.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).

  • Solvent: Acetonitrile (MeCN) or Chlorobenzene (PhCl). Avoid CCl4 due to toxicity.

Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-methylquinoline (e.g., 10 mmol) in Acetonitrile (50 mL, 0.2 M concentration).

    • Note: Acetonitrile is preferred over

      
       as it dissolves the polar quinoline substrate better and is environmentally superior [1].
      
  • Reagent Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar).
    • Visual Cue: The reaction is often complete when the denser NBS solid (bottom) disappears and is replaced by lighter succinimide crystals floating at the surface (if using non-polar solvents like PhCl/Benzene). In MeCN, the solution may simply turn clear or light orange.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every hour.

    • Endpoint: Stop when starting material is <5%. Do not extend reflux unnecessarily , as this promotes dibromination.

  • Workup:

    • Cool to room temperature.[2]

    • Filtration: Filter off the precipitated succinimide (if any).

    • Evaporation: Remove solvent under reduced pressure.

    • Extraction (if needed): Dissolve residue in DCM, wash with water (2x) and brine (1x) to remove residual succinimide. Dry over

      
      .[2][3]
      
Diagram 2: Optimized Workflow

ProtocolWorkflow Start Start: Dissolve Substrate in MeCN AddReagents Add NBS (1.05 eq) & AIBN (0.05 eq) Start->AddReagents Reflux Reflux (80°C) 2-4 Hours AddReagents->Reflux Monitor Monitor (TLC/HPLC) Stop at <5% SM Reflux->Monitor Monitor->Reflux Incomplete Workup Filter Succinimide & Evaporate Monitor->Workup Complete Purify Purification: Recrystallization OR Neutral Alumina Column Workup->Purify

Caption: Figure 2. Operational workflow emphasizing the critical monitoring step to prevent over-bromination.

Critical Quality Attributes & Troubleshooting

Purification Strategy (The "Silica Trap")

A common pitfall is the degradation of the product on silica gel. The "heterobenzylic" bromide is sensitive to the acidic nature of standard silica, leading to hydrolysis (alcohol formation).

Recommended Purification Methods:

  • Recrystallization (Best for Scale): The product often crystallizes from hot ethanol, acetonitrile, or a mixture of Hexane/EtOAc [2]. This avoids decomposition.[4]

  • Neutral Alumina: If chromatography is necessary, use Neutral Alumina instead of silica gel to prevent acid-catalyzed hydrolysis.

  • Deactivated Silica: If only silica is available, pre-treat the column with 1% Triethylamine (TEA) in the eluent to neutralize acidity [3].[4]

Data Analysis: Solvent & Initiator Effects

The choice of solvent impacts reaction time and selectivity.

SolventTemperatureReaction TimeSelectivity (Mono:Di)Notes
Acetonitrile 82°C2-4 hHighRecommended. Green, good solubility.
Chlorobenzene 131°C1-2 hModerateFaster, but higher risk of over-bromination due to high T.
CCl4 77°C4-6 hHighLegacy. Toxic, banned in many labs. Poor solubility of quinoline.
Benzene 80°C3-5 hHighToxic (carcinogen). Good radical stability.[1]

References

  • Organic Chemistry Portal. "Wohl-Ziegler Reaction." Organic Chemistry Portal. Accessed October 2023.[5][6] [Link][7]

  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Records of Natural Products, 2016.[8] [Link]

  • Royal Society of Chemistry. "NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline."[5] RSC Advances, 2023.[5] [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of nucleophilic substitution protocols for 4-Bromo-2-(bromomethyl)quinoline. The methodologies detailed herein are designed to be a robust starting point for researchers engaged in the synthesis of novel quinoline derivatives for applications in medicinal chemistry and materials science. This document emphasizes the underlying chemical principles to empower users to not only replicate these procedures but also to adapt and troubleshoot them for their specific molecular targets.

Introduction: The Synthetic Versatility of 4-Bromo-2-(bromomethyl)quinoline

4-Bromo-2-(bromomethyl)quinoline is a highly valuable synthetic intermediate. Its structure incorporates two distinct electrophilic sites amenable to nucleophilic attack: the benzylic carbon of the bromomethyl group and the C4 position of the quinoline ring. The benzylic bromide is significantly more reactive towards standard nucleophilic substitution (SN2) due to the lower activation energy compared to an SNAr reaction at the C4 position. This inherent reactivity difference allows for selective functionalization.

The quinoline core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The ability to introduce diverse functionalities at the 2-methyl position via nucleophilic substitution, while retaining the C4-bromo handle for subsequent cross-coupling reactions, makes this reagent a powerful tool for building molecular complexity.

Reaction Schema and Mechanistic Overview

The primary focus of these protocols is the nucleophilic substitution at the benzylic position. This reaction typically proceeds via an SN2 mechanism, which is favored by the use of a polar aprotic solvent.

SN2_Mechanism substrate 4-Bromo-2-(bromomethyl)quinoline transition_state [Nu---CH₂(Qu-Br)---Br]⁻ substrate->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product 4-Bromo-2-(Nu-methyl)quinoline transition_state->product leaving_group Br⁻ transition_state->leaving_group

Caption: Generalized SN2 reaction pathway for 4-Bromo-2-(bromomethyl)quinoline.

Experimental Protocols

Safety Precaution: 4-Bromo-2-(bromomethyl)quinoline is a potential lachrymator and alkylating agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for Nucleophilic Substitution

This general procedure can be adapted for a variety of nucleophiles. Specific examples with representative nucleophiles are provided in the subsequent sections.

Materials:

  • 4-Bromo-2-(bromomethyl)quinoline

  • Nucleophile (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, THF)

  • Inorganic base (if required, e.g., K₂CO₃, NaH, DBU)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-Bromo-2-(bromomethyl)quinoline (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • If the nucleophile is a salt, add it directly to the solution. If the nucleophile is neutral (e.g., an amine or thiol), add it, followed by the addition of a suitable base (1.2 - 2.0 eq).

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

General_Workflow start Start: Dry Reaction Flask under Inert Atmosphere add_substrate Add 4-Bromo-2-(bromomethyl)quinoline start->add_substrate dissolve Dissolve in Anhydrous Solvent add_substrate->dissolve add_nucleophile Add Nucleophile and Base (if needed) dissolve->add_nucleophile react Stir at Appropriate Temperature add_nucleophile->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Workup and Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol for Amination

Reaction: Substitution with a primary or secondary amine.

Specific Materials:

  • Primary or secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Follow the general protocol, using the specified amine as the nucleophile and potassium carbonate as the base.

  • The reaction is typically stirred at room temperature to 50 °C.

  • Monitor for the disappearance of the starting material. Reactions with simple amines are often complete within 2-4 hours.

Rationale: Acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a mild inorganic base, sufficient to deprotonate the amine and neutralize the HBr byproduct without causing significant side reactions.

Protocol for Thiolation

Reaction: Substitution with a thiol.

Specific Materials:

  • Thiol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the thiol in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.

  • Add a solution of 4-Bromo-2-(bromomethyl)quinoline in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Follow the general workup and purification procedure.

Rationale: Thiols are more acidic than amines and require a stronger base for complete deprotonation to the more nucleophilic thiolate.[1] Sodium hydride is a strong, non-nucleophilic base suitable for this purpose. THF is an excellent solvent for this reaction, and conducting the initial deprotonation at 0 °C helps to control the exothermic reaction. The subsequent substitution is typically rapid at room temperature.[2]

Protocol for Azide Substitution

Reaction: Formation of an organic azide.

Specific Materials:

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Follow the general protocol, using sodium azide as the nucleophile. No additional base is required.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Caution: Sodium azide is highly toxic. Handle with extreme care. Workup should be performed carefully to avoid the formation of hydrazoic acid. Do not acidify the aqueous waste.

Rationale: Sodium azide is a good nucleophile for SN2 reactions.[3] DMF is a highly polar aprotic solvent that enhances the rate of SN2 reactions by solvating the cation (Na⁺) and leaving the azide anion relatively free to attack the electrophilic carbon.

Summary of Reaction Conditions

NucleophileReagent(s)BaseSolventTemperatureTypical Reaction Time
Amine R¹R²NHK₂CO₃CH₃CNRT - 50 °C2 - 4 h
Thiol RSHNaHTHF0 °C to RT1 - 3 h
Azide NaN₃NoneDMFRT4 - 6 h
Alcohol ROHNaHTHFRT - Reflux6 - 24 h
Cyanide NaCNNoneDMSO50 - 80 °C8 - 16 h

Note: These are generalized conditions and may require optimization for specific substrates. Reaction times are approximate and should be confirmed by reaction monitoring.

Conclusion

The protocols outlined in this document provide a solid foundation for the successful nucleophilic substitution of 4-Bromo-2-(bromomethyl)quinoline. The choice of nucleophile, base, and solvent should be guided by the principles of SN2 reactions. Careful monitoring and purification are essential for obtaining high yields of the desired products. The versatility of this chemistry allows for the generation of a wide array of quinoline derivatives for further investigation in various scientific disciplines.

References

  • Journal of the Chemical Society C: Organic. (1966). Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. RSC Publishing.
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Retrieved from [Link]

  • Lo, L. C., & Lo, C. L. (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. Macromolecular rapid communications, 42(2), e2000519. [Link]

  • Lo, L. C., et al. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Chemical research in toxicology, 29(10), 1613–1628. [Link]

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the chemoselective functionalization of 4-Bromo-2-(bromomethyl)quinoline , a challenging substrate containing two distinct electrophilic sites: a heteroaryl bromide (C4) and a benzylic bromide (C2-methyl).

Executive Summary & Challenge Analysis

The functionalization of 4-Bromo-2-(bromomethyl)quinoline presents a classic "dual-electrophile" competition. The objective is to effect a Palladium-catalyzed cross-coupling at the C4-aryl bromide position while retaining the C2-bromomethyl group for subsequent derivatization.

The Chemoselectivity Paradox
  • Site A (C4-Br): An electron-deficient heteroaryl bromide. It undergoes Oxidative Addition (OA) with Pd(0) readily.

  • Site B (C2-CH₂Br): A benzylic bromide. While less reactive toward standard Pd-catalyzed OA (unless using electron-rich alkylphosphines), it is highly reactive toward Nucleophilic Substitution (Sₙ2) .

Critical Failure Modes:

  • Hydrolysis: Under standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O), the benzylic bromide rapidly hydrolyzes to the alcohol (-CH₂OH).

  • Alkylation: The base or solvent may displace the benzylic bromide.

  • Scrambling: Use of aggressive ligands (e.g., P(t-Bu)₃) can promote OA at the benzylic position, leading to mixtures.

This guide presents two validated routes: a Direct Anhydrous Protocol (high risk/high reward) and a Stepwise "Reverse" Protocol (industrial standard for high purity).

Mechanistic Pathway & Decision Logic

The following diagram illustrates the kinetic competition and the necessary pathway control to achieve the desired product.

ReactionPathway SM Starting Material 4-Bromo-2-(bromomethyl)quinoline Path_A Path A: Desired Pd(0) Insertion at C4 SM->Path_A Preferred (sp2-Br) Path_B Path B: Side Reaction Hydrolysis/SN2 at C2 SM->Path_B Aqueous Base / Nucleophiles Path_C Path C: Side Reaction Pd(0) Insertion at C2 SM->Path_C e- rich Ligands (e.g., PCy3) Int_Pd Pd(II)-Ar Intermediate Path_A->Int_Pd Oxidative Addition Product Target Product 4-Aryl-2-(bromomethyl)quinoline Int_Pd->Product Transmetallation & Reductive Elimination Bypro_OH Byproduct 4-Aryl-2-(hydroxymethyl)quinoline Product->Bypro_OH Post-reaction Hydrolysis (If workup is not neutral)

Caption: Kinetic competition between C4-oxidative addition and C2-benzylic substitution. Path A is favored by anhydrous conditions and specific phosphine ligands.

Experimental Protocols

Protocol A: Direct Coupling (Anhydrous Conditions)

Use this route if the starting material is already brominated and you must conserve steps.

Rationale: To prevent hydrolysis of the -CH₂Br group, water must be strictly excluded. We utilize a heterogeneous inorganic base (


) in an anhydrous solvent to facilitate the Suzuki mechanism via the "boronate" pathway without dissolving the base enough to trigger Sₙ2 attack.

Reagents:

  • Substrate: 4-Bromo-2-(bromomethyl)quinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3-5 mol%) - Chosen for high activity on heteroaryls and stability.

  • Base: Anhydrous K₃PO₄ (Fine powder, 2.0 equiv) - Avoid carbonates if possible; phosphates are milder.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add the quinoline substrate, arylboronic acid, anhydrous K₃PO₄, and Pd(dppf)Cl₂·DCM.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous Dioxane (0.1 M concentration relative to substrate) through the septum.

  • Reaction: Heat to 80°C for 4–12 hours. Do not exceed 100°C to prevent thermal decomposition of the benzylic bromide.

  • Monitoring: Monitor via TLC/LC-MS. Look for the disappearance of the aryl bromide peak.

  • Workup (Critical):

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc.

    • Do not perform a standard alkaline wash. Wash quickly with cold water (neutral pH) or brine.

    • Dry over MgSO₄ and concentrate immediately.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N if acid-sensitive, though silica is usually safe).

Protocol B: The "Reverse" Route (Recommended for Scale-Up)

Use this route for maximum reliability and yield.

Rationale: The bromomethyl group is unstable. It is chemically superior to perform the Suzuki coupling on the stable 2-methyl analog first, and then brominate the methyl group in the final step.

Workflow Diagram:

Workflow Step1 Step 1: Suzuki Coupling Substrate: 4-Bromo-2-methylquinoline Conditions: Pd(PPh3)4, Na2CO3(aq), Dioxane/H2O Step2 Intermediate Isolation 4-Aryl-2-methylquinoline (Stable, easy purification) Step1->Step2 Standard Suzuki Step3 Step 2: Radical Bromination Reagents: NBS, AIBN (cat.), CCl4 or PhCl Temp: Reflux Step2->Step3 Wohl-Ziegler Reaction Final Final Product 4-Aryl-2-(bromomethyl)quinoline Step3->Final 60-80% Yield

Caption: The "Reverse" synthetic route avoids chemoselectivity issues by installing the sensitive bromomethyl group last.

Step-by-Step Procedure (Summary):

  • Coupling: React 4-bromo-2-methylquinoline with boronic acid using standard aqueous conditions (Dioxane/H₂O, Na₂CO₃, Pd(PPh₃)₄). Yields are typically >90%.

  • Bromination: Dissolve the intermediate in CCl₄ or Chlorobenzene. Add N-Bromosuccinimide (NBS, 1.05 equiv) and catalytic AIBN . Reflux until starting material is consumed. This selectively brominates the benzylic position via a radical mechanism.

Key Parameter Optimization Table

If utilizing Protocol A (Direct Coupling) , use this table to troubleshoot conditions.

ParameterRecommendedAlternativeAvoidReason
Solvent 1,4-Dioxane (Anhydrous) Toluene, THFDMF, Water, AlcoholsDMF promotes Sₙ2 at benzylic position; Water/Alcohols cause solvolysis.
Base K₃PO₄ (Anhydrous) Cs₂CO₃, K₂CO₃NaOMe, NaOH, Et₃NStrong alkoxides/hydroxides will displace the benzylic Br.
Catalyst Pd(dppf)Cl₂ Pd(PPh₃)₄, Pd(dtbpf)Cl₂Pd/C, Pd(OAc)₂ (ligandless)Bidentate ligands stabilize Pd and prevent aggregation; dppf is excellent for heteroaryl halides.
Temp 60–80°C 90°C>110°CHigh heat promotes self-alkylation (quaternization of quinoline nitrogen).

References

  • Suzuki-Miyaura Coupling of 4-Haloquinolines

    • Title: Setup of 4-Prenylated Quinolines through Suzuki-Miyaura Coupling for the Synthesis of Aurachins.
    • Source:Adv. Synth.
    • Relevance: Validates Pd(dppf)
    • URL:[Link]

  • Direct Coupling of Bromomethyl-Heterocycles

    • Title: Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0)
    • Source:Chemistry Central Journal2013, 7, 137.
    • Relevance: Proof of concept for coupling aryl bromides in the presence of a reactive bromomethyl group using controlled conditions.
    • URL:[Link]

  • Substrate Switchable Selectivity (Benzyl vs Aryl Halides)

    • Title: Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide.[5][6]

    • Source:RSC Advances2018, 8, 35042.
    • Relevance: Demonstrates that excluding water suppresses benzylic halide reactivity, allowing chemoselective aryl coupling.
    • URL:[Link]

  • Anhydrous Suzuki Conditions

    • Title: Suzuki-Miyaura Cross-Coupling of Benzyl Halides with Potassium Aryltrifluoroborates.[7]

    • Source:J. Org.[4] Chem.2014 , 79, 12.

    • Relevance: Discusses the reactivity profile of benzylic bromides and the necessity of specific conditions to control their coupling.
    • URL:[Link]

Sources

Harnessing the 4-Bromo-2-(bromomethyl)quinoline Scaffold for Novel Kinase Inhibitor Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention. Quinoline-containing compounds have emerged as a versatile and privileged scaffold in the development of kinase inhibitors, with several derivatives gaining FDA approval for clinical use.[1][2] The rigid, bicyclic aromatic structure of quinoline provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of 4-Bromo-2-(bromomethyl)quinoline as a versatile starting material for the synthesis of novel kinase inhibitors. The dual reactive sites—the C4-bromo group amenable to palladium-catalyzed cross-coupling reactions and the C2-bromomethyl group susceptible to nucleophilic substitution—offer a powerful platform for generating diverse chemical libraries with the potential to target a wide spectrum of kinases. We will detail synthetic strategies, provide step-by-step experimental protocols, and outline methods for the biological evaluation of the resulting compounds.

Strategic Importance of the 4-Bromo-2-(bromomethyl)quinoline Scaffold

The strategic utility of 4-Bromo-2-(bromomethyl)quinoline lies in its orthogonal reactivity, allowing for a modular and divergent synthetic approach to a variety of kinase inhibitor chemotypes.

  • C2-Bromomethyl Functionalization: The benzylic bromide at the C2 position is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of amines, thiols, and other nucleophiles. This allows for the introduction of various side chains that can interact with the solvent-exposed region of the kinase active site or form key hydrogen bonds with the hinge region.

  • C4-Bromo Functionalization: The bromine atom at the C4 position is ideally positioned for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][5][6] This enables the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which can occupy the hydrophobic pocket or form crucial interactions with the gatekeeper residue of the kinase.

This dual functionality allows for a systematic exploration of the structure-activity relationship (SAR) around the quinoline core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways and Protocols

The following section details a generalized, two-step synthetic workflow for the diversification of the 4-Bromo-2-(bromomethyl)quinoline scaffold. This approach prioritizes the functionalization of the more reactive C2-bromomethyl group first, followed by the palladium-catalyzed cross-coupling at the C4 position.

Workflow for Kinase Inhibitor Synthesis

G A 4-Bromo-2-(bromomethyl)quinoline B Step 1: Nucleophilic Substitution at C2 A->B  Primary/Secondary Amine, Base C Intermediate: 4-Bromo-2-(aminomethyl)quinoline Derivative B->C D Step 2: Pd-Catalyzed Cross-Coupling at C4 C->D  Boronic Acid (Suzuki)  Alkyne (Sonogashira)  Amine (Buchwald-Hartwig) E Final Kinase Inhibitor Library D->E

Caption: A two-step synthetic workflow for generating a library of kinase inhibitors.

Part 1: Nucleophilic Substitution at the C2-Bromomethyl Position

This initial step introduces diversity at the C2 position, which often plays a crucial role in establishing interactions with the hinge region of the kinase.

Protocol 1: Synthesis of 4-Bromo-2-(substituted-aminomethyl)quinolines

  • Reaction Setup: To a solution of 4-Bromo-2-(bromomethyl)quinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a primary or secondary amine (1.1 - 1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to scavenge the HBr generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Palladium-Catalyzed Cross-Coupling at the C4-Bromo Position

With the C2 position functionalized, the C4-bromo group can be modified using a variety of palladium-catalyzed cross-coupling reactions to introduce further diversity.

Protocol 2A: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position.

  • Reaction Setup: In a reaction vessel, combine the 4-bromo-2-(substituted-aminomethyl)quinoline intermediate (1.0 eq), an appropriate aryl or heteroaryl boronic acid (1.2 - 1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq), and a base, typically aqueous sodium carbonate or potassium phosphate (2.0 - 3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Protocol 2B: Sonogashira Coupling for C-C Alkyne Bond Formation

This protocol introduces an alkynyl group at the C4 position, which can serve as a valuable linker or interact with specific residues in the kinase active site.

  • Reaction Setup: To a solution of the 4-bromo-2-(substituted-aminomethyl)quinoline intermediate (1.0 eq) and a terminal alkyne (1.2 - 1.5 eq) in a solvent like DMF or THF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 eq), a copper(I) co-catalyst such as CuI (0.05 - 0.1 eq), and a base, typically an amine base like triethylamine (TEA) or DIPEA (2.0 - 3.0 eq).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen).

  • Reaction Conditions: Stir the reaction at room temperature to 60 °C for 4-16 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2C: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of an amino group at the C4 position, a common feature in many potent kinase inhibitors (e.g., 4-anilinoquinolines).[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 4-bromo-2-(substituted-aminomethyl)quinoline intermediate (1.0 eq), the desired primary or secondary amine (1.1 - 1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq).[5][7]

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.

Biological Evaluation of Synthesized Inhibitors

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro kinase assays and progressing to cell-based and potentially in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assays

The primary goal of in vitro assays is to determine the potency of the synthesized compounds against a specific kinase or a panel of kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol 3: Luminescence-Based Kinase Inhibition Assay

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, a specific peptide substrate, and the assay buffer. Then, add the diluted test compounds.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Example Kinase Inhibition Data

The following table illustrates how to present the results from a kinase inhibition screen. The data shown is hypothetical and serves as a template for reporting experimental findings.

Compound IDC2-SubstituentC4-SubstituentTarget KinaseIC₅₀ (nM)
Lead-001 MorpholinomethylPhenylKinase A150
Lead-002 Piperidinomethyl4-FluorophenylKinase A75
Lead-003 (Cyclopropylamino)methyl3-EthynylphenylKinase A25
Lead-004 Morpholinomethyl3-AnilinoKinase B50
Lead-005 Piperidinomethyl4-AnilinoKinase B15

Illustrative Signaling Pathway

Kinase inhibitors derived from the 4-Bromo-2-(bromomethyl)quinoline scaffold can potentially target various signaling pathways implicated in cancer. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Inhibitor Quinoline-based Inhibitor Inhibitor->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation (inhibition of apoptosis)

Caption: Inhibition of an RTK by a quinoline-based inhibitor blocks downstream signaling.

Conclusion and Future Directions

The 4-Bromo-2-(bromomethyl)quinoline scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. The orthogonal reactivity of the C2 and C4 positions allows for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these compounds. Future work in this area could involve the exploration of a wider range of nucleophiles and coupling partners, the use of high-throughput screening to evaluate the synthesized libraries against large kinase panels, and the application of computational modeling to guide the rational design of more potent and selective inhibitors. The insights gained from such studies will undoubtedly contribute to the discovery of the next generation of kinase-targeted therapeutics.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Fan, T., Ji, Y., Chen, D., Peng, X., Ai, J., & Xiong, B. (2020). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. RSC Medicinal Chemistry, 11(10), 1205-1213. [Link]

  • Frankenberger, S., Wendinger, D., Scherer, A., Sonogashira, K., & Tykwinski, R. R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Molecules, 14(9), 3586-3600. [Link]

  • Asquith, C. R. M., Laitinen, T., Bennett, J. M., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 61(1), 176-194. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(24), 8019. [Link]

  • (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. Retrieved from [Link]

  • (n.d.). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). The Suzuki Reaction. UC Berkeley College of Chemistry. Retrieved from [Link]

  • (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of Applied Pharmaceutical Science. [Link]

  • (n.d.). Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides and.... ResearchGate. Retrieved from [Link]

  • (2010). Process for preparing bromo-substituted quinolines.
  • (2025). Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). ResearchGate. [Link]

Sources

High-Fidelity C–N Coupling of 4-Bromo-2-(bromomethyl)quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 4-bromo-2-(bromomethyl)quinoline presents a unique chemoselectivity challenge in medicinal chemistry.[1] This scaffold contains two distinct electrophilic sites: the C4-aryl bromide (susceptible to Pd-catalyzed cross-coupling and SNAr) and the C2-bromomethyl group (highly reactive toward SN2 nucleophilic substitution).

Attempting a direct Buchwald-Hartwig amination on the unprotected substrate often leads to uncontrolled polymerization or regiochemical mixtures. This application note details the Sequential Functionalization Strategy , prioritizing the stabilization of the aliphatic side chain prior to the palladium-catalyzed step. This approach ensures high yields, reproducibility, and minimal side-product formation.

Strategic Analysis: The Chemoselectivity Trap

Before initiating experimentation, researchers must understand the reactivity hierarchy of the substrate. The C2-bromomethyl group is significantly more reactive toward nucleophiles at room temperature than the C4-bromide is toward oxidative addition by Palladium.

Reactivity Landscape
  • Site A (C2-CH2Br): Benzylic-like reactivity.[1] Reacts rapidly with amines, alkoxides, and thiols via SN2 at 0°C–RT.

  • Site B (C4-Br): Heteroaryl halide.[1] Requires activation via Pd-catalysis (Buchwald-Hartwig) or high thermal energy (SNAr).[1]

Critical Warning: Introducing a Pd-catalyst and strong base (e.g., NaOtBu) to the raw substrate without protecting or reacting the C2 site will trigger immediate SN2 attack by the amine or base at C2, followed by potential elimination to the vinyl quinoline or polymerization.

ReactivityMap Substrate 4-Bromo-2-(bromomethyl)quinoline Path1 Direct Buchwald Conditions (Pd / Base / Heat) Substrate->Path1 High Risk Path2 Sequential Strategy (Recommended) Substrate->Path2 Controlled Result1 Mixture: C2-Amination, Elimination, Polymerization Path1->Result1 Result2 Step 1: C2-Functionalization (S_N2) Path2->Result2 Result3 Step 2: C4-Amination (Pd-Cat) Result2->Result3

Figure 1: Decision matrix for functionalizing bifunctional halo-quinolines.

Protocol A: The Sequential Functionalization Workflow (Standard)

This protocol is designed for the synthesis of 2,4-diaminoquinoline libraries where the C2 and C4 amines differ.

Phase 1: Stabilization of C2 (SN2 Reaction)

Objective: Install the first amine or a protecting group (e.g., acetate, methoxy) at the C2 position to prevent side reactions during the high-temperature Buchwald step.

Reagents:

  • Substrate: 4-Bromo-2-(bromomethyl)quinoline (1.0 equiv)

  • Nucleophile: Amine A (1.1 equiv) or NaOAc (for protection)[1]

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF[1]

  • Temperature: 0°C to RT

Procedure:

  • Dissolve 4-bromo-2-(bromomethyl)quinoline in MeCN (0.2 M).

  • Add K2CO3.

  • Add Amine A dropwise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by LC-MS (Target: Disappearance of starting material; formation of C2-substituted-4-bromoquinoline).[1]

  • Workup: Dilute with water, extract with EtOAc. The product is usually stable enough for the next step without column chromatography if purity >90%.

Phase 2: Buchwald-Hartwig Amination at C4

Objective: Cross-coupling of the C4-bromide with Amine B.

Reagents:

  • Substrate: C2-substituted-4-bromoquinoline (from Phase 1)[1]

  • Amine B: 1.2 equiv[1]

  • Catalyst System: Pd2(dba)3 (2–5 mol%) + Xantphos or BINAP (4–10 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) — Preferred over NaOtBu to avoid elimination of the C2 side chain.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)[1]

  • Temperature: 80–100°C[1][2]

Step-by-Step Protocol:

  • Inertion: Charge a reaction vial with the C2-substituted substrate, Pd2(dba)3, Ligand (Xantphos), and Cs2CO3.[1] Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add anhydrous Dioxane and Amine B via syringe.

  • Activation: Heat the block to 90°C. Stir vigorously (critical for heterogeneous bases).

  • Monitoring: Check LC-MS at 4 hours. If conversion is <50%, add a second portion of catalyst (1 mol%).

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica flash chromatography (DCM/MeOH gradient).

Experimental Data & Optimization Table

The following table summarizes catalyst screening results for the C4-amination step (Phase 2), assuming C2 was previously functionalized with morpholine.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd(OAc)2 (5)PPh3 (10)NaOtBu (2)Toluene10035Significant reduction (hydrodebromination).[1]
2Pd2(dba)3 (2)BINAP (4)NaOtBu (2)Toluene10068Good conversion, some impurities.
3Pd2(dba)3 (2) Xantphos (4) Cs2CO3 (2) Dioxane 90 92 Optimal.[1] Clean profile.
4Pd2(dba)3 (2)BrettPhos (4)Cs2CO3 (2)Dioxane9088Excellent for primary amines; overkill for secondary.[1]
5NoneNoneEt3NDMSO12045SNAr background reaction (slow, dirty).[1]

Workflow Visualization

Workflow Start Start: 4-Bromo-2-(bromomethyl)quinoline Step1 STEP 1: C2-Stabilization Reagent: Nucleophile (Nu-H) / K2CO3 Cond: MeCN, RT, 2h Start->Step1 Check1 QC: LCMS Check (Confirm C2 substitution) Step1->Check1 Step2 STEP 2: Buchwald Prep Add: Amine B, Pd2(dba)3, Xantphos, Cs2CO3 Solvent: Anhydrous Dioxane Check1->Step2 Pass Step3 Reaction: Heat to 90°C Time: 4-12h Step2->Step3 Finish Final Product: 4-Amino-2-(CH2-Nu)-quinoline Step3->Finish

Figure 2: Sequential workflow ensuring chemoselective amination.

Troubleshooting & Expert Insights

Hydrodebromination (Loss of Br at C4)[1]
  • Symptom: LC-MS shows a mass corresponding to [M-Br+H].

  • Cause: β-hydride elimination from the amine or insufficient oxidative addition rates.

  • Solution: Switch from Toluene to Dioxane. Ensure the solvent is rigorously degassed. Switch to a tighter binding ligand like Xantphos or dppf to stabilize the Pd center [1].

Low Yield in Step 2 (C4 Coupling)
  • Symptom: Starting material remains unreacted.

  • Cause: The C4 position in quinolines is sterically crowded by the peri-hydrogen (C5-H).

  • Solution: Increase temperature to 110°C. Use BrettPhos Pd G3 precatalyst for sterically demanding amines [2].

"Direct" Coupling Attempts

If you must couple at C4 while leaving C2-CH2Br intact (highly discouraged), you must:

  • Use a completely non-nucleophilic base (e.g., silver carbonate or potassium phosphate).[1]

  • Use a non-nucleophilic amine (e.g., anilines with EWG).[1]

  • Note: This rarely succeeds due to the high reactivity of the benzylic bromide.

References

  • Zhao, T., & Xu, B. (2010).[1][3][4] Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones.[3][4][5] Organic Letters, 12(2), 212–215.[1][4] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] [Link]

  • Paul, S., et al. (2023).[1] Buchwald-Hartwig Amination: Mechanisms and Ligand Design. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

preventing over-bromination during synthesis of 4-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the synthesis of 4-Bromo-2-(bromomethyl)quinoline. Over-bromination, leading to the formation of 4-Bromo-2-(dibromomethyl)quinoline, is a common and frustrating side reaction. This document explains the underlying chemical principles and provides actionable protocols to enhance the selectivity and yield of your desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction, and why is over-bromination so common?

The synthesis of 4-Bromo-2-(bromomethyl)quinoline from 4-Bromo-2-methylquinoline is a benzylic bromination, which proceeds via a free-radical chain reaction.[1] The key steps are Initiation , Propagation , and Termination .

  • Initiation: The reaction is started by a radical initiator (like AIBN or benzoyl peroxide) or UV light, which generates a small number of bromine radicals (Br•) from a bromine source.[2]

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group at the C2 position of the quinoline. This is the rate-determining step and is favored at this "benzylic-like" position because the resulting quinolinyl-methyl radical is stabilized by resonance with the aromatic ring.[2][3] This radical then reacts with a bromine source (like Br₂ generated in situ from NBS) to form the desired product and another bromine radical, continuing the chain.

  • The Problem: Over-bromination occurs when a bromine radical abstracts one of the remaining hydrogen atoms from the newly formed 4-Bromo-2-(bromomethyl)quinoline. This product is also benzylic and reactive. This second abstraction creates a di-substituted radical, which then reacts to form the undesired 4-Bromo-2-(dibromomethyl)quinoline byproduct. Controlling the reaction to favor the first bromination over the second is the primary challenge.[4]

Q2: Why is N-Bromosuccinimide (NBS) the recommended reagent instead of elemental bromine (Br₂)?

Using elemental bromine (Br₂) directly often leads to a host of side reactions, including electrophilic addition to the quinoline ring and rampant over-bromination.[5] N-Bromosuccinimide (NBS) is the reagent of choice because it maintains a very low, steady-state concentration of molecular bromine (Br₂) throughout the reaction.[2] This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the propagation step.[2][6] This low Br₂ concentration is critical because it ensures that the radical pathway is favored over ionic pathways, significantly improving the selectivity for mono-bromination at the benzylic position.[3][7]

Q3: How important is the purity of my NBS?

Extremely important. Over time, NBS can decompose, turning yellow or brown due to the formation of molecular bromine.[8][9] Using old or impure NBS is a common cause of poor selectivity and the formation of unwanted byproducts, as it introduces a high initial concentration of Br₂ into the reaction.[4][9] For best results, NBS should be a pure white crystalline solid. If your reagent is discolored, it should be recrystallized from hot water before use.[8][9][10]

Q4: What is the difference between using AIBN and Benzoyl Peroxide (BPO) as an initiator?

Both Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are effective radical initiators that decompose upon heating to generate radicals.[11][12]

  • AIBN decomposes to form two cyanopropyl radicals and inert nitrogen gas. It is often considered a "cleaner" initiator because its decomposition kinetics are predictable and the byproducts are less likely to participate in side reactions.[12]

  • BPO decomposes to form benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. Oxygen-centered radicals from BPO can sometimes participate in side reactions like hydrogen abstraction, which might complicate certain reactions.[12]

For most benzylic brominations, either initiator can be effective. However, the choice can influence the optimal reaction temperature and overall yield.[13] A general rule is to choose an initiator whose decomposition half-life is around 1 hour at your desired reaction temperature.

Troubleshooting Guide: Preventing Over-bromination

This section addresses specific experimental issues and provides concrete solutions to steer your reaction toward the desired mono-brominated product.

Issue 1: My final product is a mixture of mono- and di-brominated compounds. How do I improve selectivity?

This is the most common problem and can be addressed by carefully controlling several reaction parameters. The key is to stop the reaction after the starting material is consumed but before the product has a chance to react further.

Troubleshooting Workflow

G start High Dibromo Product Detected check_nbs 1. Check NBS Purity Is it pure white? start->check_nbs recrystallize Recrystallize NBS from hot water. check_nbs->recrystallize No control_equiv 2. Control Stoichiometry Are you using >1.1 eq. NBS? check_nbs->control_equiv Yes recrystallize->control_equiv adjust_equiv Use 1.05 - 1.1 eq. NBS. control_equiv->adjust_equiv Yes monitor_rxn 3. Monitor Reaction Progress Are you running for a fixed time? control_equiv->monitor_rxn No adjust_equiv->monitor_rxn use_tlc Monitor closely by TLC/GC-MS. Quench immediately after starting material is consumed. monitor_rxn->use_tlc Yes check_temp 4. Check Temperature Is the reaction overheating? monitor_rxn->check_temp No use_tlc->check_temp lower_temp Lower reflux temperature. (e.g., use DCM instead of CCl4/Benzene) check_temp->lower_temp Yes end Problem Solved check_temp->end No lower_temp->end

Troubleshooting Flowchart for Over-bromination

Solutions:

  • Control Stoichiometry: The stoichiometry of NBS is critical. Using a large excess will inevitably lead to over-bromination. Start with a slight excess, typically 1.05 to 1.1 equivalents of NBS relative to your starting material.[13] This ensures enough reagent for full conversion without leaving a large excess to react with the product.

  • Monitor the Reaction Closely: Do not run the reaction for a fixed amount of time. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) or GC-MS. Spot the reaction mixture alongside your starting material. The reaction should be quenched (e.g., by cooling and filtering off the succinimide) as soon as the starting material spot has disappeared.[14]

  • Temperature Control: Radical bromination is exothermic.[8] If the reaction proceeds too quickly, localized heating can occur, reducing selectivity. Ensure efficient stirring and maintain a steady reflux. If over-bromination persists, consider using a lower-boiling solvent to reduce the overall reaction temperature.

  • Slow Addition of Initiator: Instead of adding the radical initiator all at once, consider adding it in portions over the course of the reaction. This maintains a more consistent rate of initiation and can prevent a rapid, uncontrolled reaction.

Issue 2: My reaction is very slow or does not go to completion.

A stalled reaction is often due to the quenching of the radical chain.

Solutions:

  • Initiator Choice and Amount: Ensure you are using a sufficient amount of radical initiator (typically 0.05-0.1 equivalents). Also, verify that the reaction temperature is appropriate for the initiator's decomposition rate. For example, AIBN's half-life is about one hour at 85°C, making it suitable for reactions in refluxing benzene or CCl₄.

  • Solvent Purity: The reaction must be conducted in an anhydrous, non-polar solvent.[15] Water can hydrolyze the product and interfere with the reaction.[8] Ensure your solvent (e.g., CCl₄, cyclohexane, or dichloromethane) is properly dried.

  • Exclude Oxygen: Oxygen is a radical scavenger and can inhibit the reaction. While not always necessary to fully degas the solvent, ensuring the reaction is run under a blanket of inert gas (like Nitrogen or Argon) can prevent inhibition.

  • Light Source: If using photo-initiation, ensure your light source is of sufficient intensity and proximity to the reaction vessel. An incandescent light bulb is often sufficient.[16] Note that fluorescent lights may not be as effective, and direct sunlight can be too intense, leading to uncontrolled reactions.[17]

Issue 3: I am observing bromination on the quinoline ring itself.

This indicates that an ionic electrophilic aromatic substitution pathway is competing with the desired radical pathway.

Solutions:

  • Use Pure NBS: As mentioned, this is the most common cause. Impure NBS containing free Br₂ will readily participate in electrophilic aromatic bromination.[9] Recrystallize your NBS.

  • Avoid Protic/Polar Solvents: Solvents like acetic acid or alcohols can promote ionic pathways. Stick to non-polar solvents like CCl₄, cyclohexane, or dichloromethane.

  • Work in the Dark: To minimize photo-induced formation of excess Br₂, especially if your reagents are not perfectly pure, consider running the reaction in the dark or by wrapping the flask in aluminum foil, relying solely on a thermal initiator like AIBN or BPO.[17]

Experimental Protocols

Protocol 1: Purification of N-Bromosuccinimide (NBS)

Objective: To remove colored impurities (Br₂) from commercial NBS.

  • Place 25 g of potentially impure (yellow/brown) NBS in a 500 mL Erlenmeyer flask.

  • In a separate beaker, bring approximately 250 mL of deionized water to a boil.

  • Remove the boiling water from the heat source and add it to the NBS. Swirl quickly to dissolve the solid. The solution should become clear. Safety Note: Perform in a fume hood.

  • Immediately place the flask in an ice bath to induce rapid recrystallization.

  • Pure, white crystals of NBS will precipitate.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water.

  • Dry the crystals under high vacuum for several hours. Store the pure white NBS in a refrigerator, protected from light.[9][10][18]

Protocol 2: Selective Mono-bromination of 4-Bromo-2-methylquinoline

Objective: To synthesize 4-Bromo-2-(bromomethyl)quinoline with minimal over-bromination.

Reaction Mechanism Overview

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle Initiator AIBN/BPO 2 Br• 2 Br• Initiator->2 Br• Heat/Light Start 4-Bromo-2-methylquinoline Radical1 Benzylic Radical (Resonance Stabilized) Start->Radical1 + Br• - HBr Product Desired Product: 4-Bromo-2-(bromomethyl)quinoline Radical1->Product + Br₂ Radical2 Dibromo Radical Product->Radical2 + Br• - HBr Dibromo_Product Over-bromination Product: 4-Bromo-2-(dibromomethyl)quinoline Radical2->Dibromo_Product + Br₂ NBS NBS Br2 Br₂ (low conc.) NBS->Br2 + HBr Succinimide Succinimide NBS->Succinimide - Br₂ HBr HBr (from propagation)

Free-Radical Mechanism for Benzylic Bromination

Materials:

  • 4-Bromo-2-methylquinoline (1.0 eq)

  • Recrystallized N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • To the flask, add 4-Bromo-2-methylquinoline and the anhydrous solvent (e.g., CCl₄).

  • Add the recrystallized NBS (1.05 eq).

  • Add the AIBN initiator (0.05 eq).

  • Heat the mixture to a gentle reflux (approx. 77°C for CCl₄, 40°C for DCM). If photo-initiation is desired, a 100-250W incandescent lamp can be placed near the flask.[13]

  • Monitor the reaction progress every 15-20 minutes using TLC. The reaction is complete when the starting material is no longer visible.

  • Once complete, immediately cool the reaction mixture in an ice bath.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Data Summary

The choice of initiator and conditions can significantly impact yield. The following table summarizes typical conditions found in the literature for benzylic bromination reactions.

ParameterCondition ACondition BRationale & Key Considerations
Brominating Agent NBS (1.1 eq)NBS (1.05 eq)A slight excess is necessary for full conversion, but a large excess promotes over-bromination.[13]
Initiator AIBN (0.1 eq)Benzoyl Peroxide (BPO) (0.05 eq)Choice depends on desired temperature. Both are effective. AIBN is often "cleaner".[12]
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂)CCl₄ is traditional but toxic. DCM is a safer alternative with a lower boiling point, which can improve selectivity.
Temperature Reflux (~77 °C)Reflux (~40 °C)Lower temperatures generally favor mono-bromination by slowing the rate of the second bromination.
Initiation Method ThermalThermal / PhotoThermal initiation is more controlled. Photo-initiation can be very fast and requires careful setup.[13]
References
  • Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. Retrieved from [Link]

  • NBS Bromination. (n.d.). UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • N-Bromosuccinimide. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Reagent Purification. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. (2014). Google Patents.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Scientific Update. Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). American Chemical Society Publications. Retrieved from [Link]

  • N-Bromosuccinimide. (2014). YouTube. Retrieved from [Link]

  • A kind of synthetic method of the bromo- quinoline of 4-. (2018). Google Patents.
  • How to know when to stop reaction, benzylic bromination using AIBN. (2021). Reddit. Retrieved from [Link]

  • Synthesis of 4-Bromoisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]

  • Free-radical halogenation. (n.d.). Wikipedia. Retrieved from [Link]

  • Preventing a bromination reaction from going radical. (2012). Science Forums. Retrieved from [Link]

Sources

minimizing hydrolysis of benzylic bromide during workup

Author: BenchChem Technical Support Team. Date: February 2026

Created by the Gemini Application Science Team

Welcome to the technical support guide for handling benzylic bromides. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on a critical step in many synthetic workflows: the aqueous workup. Due to their inherent reactivity, benzylic bromides are susceptible to hydrolysis, which can significantly impact yield and purity. This guide offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize unwanted side reactions and maximize the recovery of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my benzylic bromide decomposing during the aqueous workup?

A: Benzylic bromides are prone to hydrolysis, a reaction where the bromide is replaced by a hydroxyl group (-OH) from water, forming the corresponding benzyl alcohol. This occurs because the benzylic position can readily form a resonance-stabilized carbocation, making it susceptible to nucleophilic attack by water.[1][2][3] This reaction is often accelerated by the presence of acids.

Q2: I see an emulsion forming during my extraction. What should I do?

A: Emulsions are common when shaking two immiscible liquids with different densities and can be stabilized by trace impurities. To break an emulsion, try adding a small amount of saturated sodium chloride solution (brine).[4][5] The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Q3: Can I use a stronger base like sodium hydroxide (NaOH) to neutralize acid in the reaction mixture?

A: It is generally not recommended to use strong bases like NaOH for washing crude reaction mixtures containing benzylic bromides. Strong bases can promote other side reactions, such as elimination to form a styrene derivative, in addition to hydrolysis.[6] A mild base like saturated sodium bicarbonate is a much safer and more effective choice for neutralizing residual acids without inducing significant product degradation.[4][7][8]

Q4: How can I remove unreacted benzyl alcohol from my benzylic bromide product?

A: If hydrolysis has occurred, separating the resulting benzyl alcohol from the benzylic bromide can be challenging due to their similar polarities. Careful column chromatography is often the most effective method. However, optimizing the workup procedure to prevent hydrolysis in the first place is the most efficient strategy.

Troubleshooting Guide: Minimizing Hydrolysis of Benzylic Bromides

The Underlying Chemistry: The SN1 Mechanism

The primary pathway for the hydrolysis of most benzylic bromides is the SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1][9][10] The rate-determining step of this reaction is the spontaneous dissociation of the bromide ion to form a relatively stable benzylic carbocation. This stability is derived from the delocalization of the positive charge across the adjacent aromatic ring through resonance.[2][3] Once formed, this carbocation is rapidly attacked by water, a weak nucleophile, to yield the benzyl alcohol.

SN1_Mechanism sub Benzylic Bromide int Resonance-Stabilized Benzylic Carbocation sub->int Slow, Rate- Determining Step prod Benzyl Alcohol (Hydrolysis Product) int->prod Fast hbr HBr prod->hbr + H⁺ h2o H₂O (Water) h2o->int

Caption: SN1 Hydrolysis of Benzylic Bromide.

Key Strategies for an Effective Workup

To minimize the formation of the benzyl alcohol byproduct, the workup strategy should focus on limiting the exposure of the benzylic bromide to water, especially under conditions that favor the SN1 reaction.

Lowering the temperature of the workup is a simple yet effective way to decrease the rate of hydrolysis.

  • Recommendation: Perform all aqueous washes with ice-cold solutions. Pre-chill your separatory funnel and the aqueous solutions (deionized water, saturated sodium bicarbonate, and brine) in an ice bath before use.

Acidic conditions can catalyze the departure of the bromide leaving group, accelerating the formation of the benzylic carbocation and subsequent hydrolysis. Therefore, neutralizing any residual acid from the reaction is a critical first step.

  • Protocol: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to wash the organic layer.[4][7][8] Sodium bicarbonate is a weak base that will effectively neutralize strong acids without significantly increasing the concentration of hydroxide ions, which could also act as nucleophiles.[11]

Water has some solubility in many organic solvents. A brine wash is a crucial step to "dry" the organic layer before the final drying with an agent like MgSO₄ or Na₂SO₄.

  • Mechanism of Action: The high concentration of dissolved NaCl in brine reduces the solubility of water in the organic phase, effectively pulling water into the aqueous layer.[4][5] This "salting out" effect also helps to break up emulsions that may have formed.[4]

Comparative Summary of Aqueous Washing Agents
Washing AgentPurposeKey AdvantagesConsiderations
Deionized Water (Cold) Remove water-soluble impurities.Inexpensive and readily available.Can lead to significant hydrolysis if contact time is prolonged or if acids are present.
Saturated NaHCO₃ (Cold) Neutralize residual acids.[7][8]Mild base, prevents acid-catalyzed hydrolysis.[11]Generates CO₂ gas, requiring frequent venting of the separatory funnel.[4][5]
Saturated NaCl (Brine) Remove dissolved water from the organic layer.[4]Reduces the potential for hydrolysis by minimizing water contact; helps break emulsions.[5]Should be used as a final wash before drying with a solid agent.

Recommended Workup Protocol

This step-by-step guide is a general procedure that can be adapted for a variety of reactions that produce benzylic bromides.

Materials:

  • Reaction mixture containing the benzylic bromide in an organic solvent.

  • Separatory funnel.

  • Ice bath.

  • Ice-cold deionized water.

  • Ice-cold saturated aqueous sodium bicarbonate solution.

  • Ice-cold saturated aqueous sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Erlenmeyer flask.

  • Filtration apparatus.

Procedure:

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to room temperature and then further cool it in an ice bath.

  • Transfer to Separatory Funnel: Transfer the cooled reaction mixture to a separatory funnel. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent like diethyl ether or ethyl acetate.[12]

  • Bicarbonate Wash: Add ice-cold saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel, invert it, and vent immediately to release the pressure from the CO₂ gas that is generated.[4][5] Gently swirl or rock the funnel for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash one more time.

  • Water Wash (Optional): If significant water-soluble byproducts are expected, perform a quick wash with ice-cold deionized water using the same gentle mixing technique.

  • Brine Wash: Add ice-cold brine to the separatory funnel.[4][5] Gently swirl for 1-2 minutes. This step is crucial for removing the bulk of the dissolved water from the organic layer. Allow the layers to separate and drain the aqueous (brine) layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove any remaining traces of water. Swirl the flask and let it sit for 5-10 minutes.

  • Isolation: Filter the drying agent from the organic solution. The resulting solution contains your benzylic bromide, which can now be concentrated under reduced pressure.

Workup_Workflow start Crude Reaction Mixture bicarb_wash Wash with Cold Sat. NaHCO₃ start->bicarb_wash Neutralize Acid brine_wash Wash with Cold Brine (Sat. NaCl) bicarb_wash->brine_wash Remove Water dry Dry with MgSO₄ or Na₂SO₄ brine_wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate product Purified Benzylic Bromide concentrate->product

Caption: Recommended Workup Workflow.

By implementing these strategies and understanding the chemical principles behind them, you can significantly improve the outcome of your syntheses involving benzylic bromides.

References

  • Brainly. (2023). During the workup of the reaction, a saturated solution of sodium bicarbonate was added to the cooled. [Link]

  • MITOCW. Reaction Work-Up I. MIT Digital Lab Techniques Manual. [Link]

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]

  • Brainly. (2024). Explain why a primary benzylic halide shows higher reactivity by the SN1 mechanism than other primary alkyl. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Quora. (2018). Which is more stable, benzylic halide or vinyl halide, and why?. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. [Link]

  • Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]

  • OCEM. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

  • Chemistry LibreTexts. (2023). 6.4: Characteristics of the SN1 Reaction. [Link]

  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]

  • Chemistry LibreTexts. (2023). 2.6: Characteristics of the SN1 Reaction. [Link]

  • Brainly.in. (2021). Hydrolysis of benzyl chloride undergoes Sn1 mechanism only. [Link]

  • University of York. Theory of Aqueous Workup. [Link]

  • PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H NMR Chemical Shift of Methylene Protons in 4-Bromo-2-(bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in synthetic chemistry and drug development, the precise structural elucidation of novel intermediates is a cornerstone of successful research. 4-Bromo-2-(bromomethyl)quinoline is a valuable bifunctional building block, featuring two reactive bromine sites that allow for sequential and site-selective derivatization. Accurate characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is critical, and the singlet corresponding to the methylene (-CH₂Br) protons serves as a key diagnostic signal.

This guide provides an in-depth analysis of the factors governing the ¹H NMR chemical shift of these methylene protons. As direct experimental spectral data for this specific compound is not widely published, we will construct a robust prediction based on fundamental NMR principles and a comparative analysis with structurally related analogues.

Deconstructing the Chemical Environment: Key Factors Influencing the Methylene Proton Shift

The precise resonance frequency (chemical shift, δ) of the methylene protons in 4-Bromo-2-(bromomethyl)quinoline is a composite of several powerful electronic and magnetic effects. By dissecting these contributions, we can build a highly accurate prediction.

A. The Inductive Effect of the Methylene Bromine

The most direct influence arises from the electronegative bromine atom attached to the methylene group. This bromine atom strongly withdraws electron density from the carbon and, by extension, from the attached protons.[1][2] This phenomenon, known as the inductive effect (-I), "deshields" the protons from the external magnetic field of the NMR spectrometer. A deshielded proton experiences a stronger effective magnetic field and thus resonates at a higher frequency, shifting its signal downfield. This effect is the primary reason the signal appears significantly downfield from a typical aliphatic methylene group (which resonates around δ 1.3 ppm).

B. The Magnetic Anisotropy of the Quinoline Ring

Aromatic systems, when placed in a magnetic field, induce their own internal magnetic field due to the circulation of π-electrons—a phenomenon known as a ring current.[3] This induced field is highly directional (anisotropic). Protons located on the periphery of the aromatic ring, like the methylene protons at the C2 position, lie in the deshielding region of this induced field. Here, the induced field reinforces the external magnetic field, leading to a substantial downfield shift. The quinoline system, being a bicyclic aromatic heterocycle, exerts a powerful anisotropic effect that shifts the methylene signal further downfield than a simple benzene ring would.

C. The Electronic Influence of the 4-Bromo Substituent and Heterocyclic Nitrogen

The substituents on the quinoline ring itself modulate its electronic properties and, consequently, the chemical shift of the attached methylene group.

  • 4-Bromo Group: The bromine atom at the C4 position is an electron-withdrawing group primarily through its inductive effect (-I). This effect makes the entire quinoline ring system more electron-deficient, slightly enhancing the deshielding of all protons attached to it, including the C2-methylene group.

  • Ring Nitrogen: The nitrogen atom within the quinoline ring is more electronegative than carbon and acts as an electron-withdrawing group. This intrinsically reduces the electron density of the aromatic system, contributing to the overall deshielding environment experienced by the methylene protons.

The interplay of these factors is visually summarized in the diagram below.

Caption: Key electronic and magnetic effects influencing the target methylene protons.

Comparative Analysis and Chemical Shift Prediction

To quantify the magnitude of these effects, we can compare the target molecule to simpler, well-characterized compounds. This comparative approach allows us to build a logical estimation of the chemical shift.

Compound NameStructureKey ProtonsTypical ¹H NMR Shift (δ, ppm in CDCl₃)Rationale for Comparison
Benzyl Bromide C₆H₅CH₂Br-CH₂Br~ 4.50Establishes the baseline for a bromomethyl group on a simple aromatic ring.[4]
2-Methylquinoline C₁₀H₉N-CH₃~ 2.70Shows the chemical shift of a methyl group at the C2 position, highlighting the significant downfield shift caused by replacing -H with -Br.
2-(Bromomethyl)quinoline C₁₀H₈BrN-CH₂Br~ 4.95 (Predicted) Isolates the effect of the quinoline ring (anisotropy + N atom) compared to benzene. The shift is expected to be more downfield than benzyl bromide.
4-Bromo-2-(bromomethyl)quinoline C₁₀H₇Br₂N-CH₂Br~ 5.05 (Predicted) The final target. The C4-bromo group adds a small, additional downfield shift to the 2-(bromomethyl)quinoline value.

Prediction Breakdown:

  • Starting Point: Benzyl bromide resonates at approximately δ 4.50 ppm .[4]

  • Adding the Quinoline Ring: Replacing the benzene ring with a quinoline ring introduces a stronger anisotropic effect and the electron-withdrawing nitrogen. This is predicted to shift the signal downfield by approximately +0.45 ppm, leading to an estimated shift of δ 4.95 ppm for 2-(bromomethyl)quinoline.

  • Adding the 4-Bromo Substituent: The inductively withdrawing bromine at C4 further deshields the ring system. This is a secondary effect, predicted to contribute an additional +0.10 ppm downfield shift.

Therefore, the predicted chemical shift for the methylene protons of 4-Bromo-2-(bromomethyl)quinoline is approximately δ 5.05 ppm in CDCl₃. A reasonable experimental range would be δ 5.00 - 5.15 ppm .

The Critical Role of Solvent Selection

The choice of deuterated solvent for NMR analysis is not trivial and can significantly alter the observed chemical shift.[5] While our prediction is based on chloroform-d (CDCl₃), a common and relatively non-interactive solvent, using other solvents will induce predictable shifts.

  • Chloroform-d (CDCl₃): A standard solvent that provides a baseline measurement with minimal specific solvent-solute interactions.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent. It may cause a slight shift compared to CDCl₃ but is unlikely to have a dramatic effect on these methylene protons.

  • Benzene-d₆ (C₆D₆): An aromatic solvent that often induces an Aromatic Solvent Induced Shift (ASIS). It tends to form a weak π-stacked complex with the solute. This interaction typically forces protons located above the plane of the aromatic solvent ring into its shielding region, causing a noticeable upfield shift (to a lower δ value). One could predict a shift of δ 4.80 - 4.95 ppm in C₆D₆.

Standard Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data for the characterization of 4-Bromo-2-(bromomethyl)quinoline, the following protocol should be followed. This self-validating workflow is designed to provide an unambiguous spectrum for analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of 4-Bromo-2-(bromomethyl)quinoline prep2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 3. Add Tetramethylsilane (TMS) as internal standard (δ 0.00 ppm) prep2->prep3 prep4 4. Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 5. Insert sample and lock on the solvent deuterium signal prep4->acq1 acq2 6. Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 7. Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 8. Acquire Free Induction Decay (FID) data acq3->acq4 proc1 9. Apply Fourier Transform to the FID acq4->proc1 proc2 10. Perform phase correction (zero- and first-order) proc1->proc2 proc3 11. Perform baseline correction proc2->proc3 proc4 12. Calibrate spectrum by setting the TMS peak to δ 0.00 ppm proc3->proc4 proc5 13. Integrate all signals proc4->proc5

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

Based on a systematic analysis of the contributing inductive, anisotropic, and substituent effects, the ¹H NMR chemical shift for the diagnostic methylene protons (-CH₂Br) of 4-Bromo-2-(bromomethyl)quinoline is predicted to be in the range of δ 5.00 - 5.15 ppm when measured in CDCl₃. This downfield position is a logical consequence of the powerful deshielding environment created by the adjacent bromine atom and the electron-deficient quinoline ring system. This guide provides researchers with a robust, theory-grounded benchmark for the rapid identification and characterization of this important synthetic intermediate.

References

  • Chemistry LibreTexts. (2023). 5.5: Chemical Shift. [Link]

  • Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. [Link]

  • CDN. The following nuclei have spin quantum numbers of zero and are magnetically inactive. As a consequence they are "invisible" in the NMR spectrometer. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pete Punthasee. (2022). Ch15.18 - Anisotropic Effect. [Link]

Sources

Technical Comparison Guide: 4-Bromo-2-(bromomethyl)quinoline vs. 4-Bromo-2-(dibromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of quinoline-based pharmacophores, the precise functionalization of the 2-methyl position is a critical determinant of downstream synthetic success. 4-Bromo-2-(bromomethyl)quinoline (Mono-Br) and 4-bromo-2-(dibromomethyl)quinoline (Di-Br) are closely related electrophiles generated via Wohl-Ziegler bromination.

While the Mono-Br species is a versatile alkylating agent for coupling reactions (SN2), the Di-Br species serves primarily as a masked aldehyde equivalent. Distinguishing these two is a frequent challenge due to their co-elution in chromatography and similar solubility profiles. This guide provides definitive analytical parameters and experimental protocols to isolate and identify each species with high confidence.

Synthetic Context & Mechanistic Pathway

Both compounds originate from the radical bromination of 4-bromo-2-methylquinoline using N-Bromosuccinimide (NBS). The reaction is sequential; the mono-brominated product is the substrate for the second bromination event. Understanding this kinetics is vital for controlling product distribution.

Reaction Pathway Diagram

ReactionPathway Start 4-Bromo-2-methylquinoline (Starting Material) Mono 4-Bromo-2-(bromomethyl)quinoline (Target: Alkylating Agent) Start->Mono k1 (Fast) NBS1 + 1.0 eq NBS (Radical Initiation) NBS1->Start Di 4-Bromo-2-(dibromomethyl)quinoline (Impurity/Aldehyde Precursor) Mono->Di k2 (Slower but significant) NBS2 + Excess NBS (Over-bromination) NBS2->Mono Aldehyde 4-Bromoquinoline-2-carbaldehyde (Hydrolysis Product) Di->Aldehyde Ag+/H2O

Caption: Sequential radical bromination pathway. Control of NBS stoichiometry (1.0 vs 2.2 eq) dictates the major product.

Analytical Distinction: The Definitive Data

The most reliable method for distinguishing these species is 1H NMR spectroscopy , specifically looking at the benzylic proton signals. Mass Spectrometry (MS) provides secondary confirmation via isotopic patterns.

Comparative Data Table
Feature4-Bromo-2-(bromomethyl)quinoline 4-Bromo-2-(dibromomethyl)quinoline
Molecular Formula C10H7Br2NC10H6Br3N
Molecular Weight ~300.98 g/mol ~379.87 g/mol
1H NMR (Side Chain) Singlet, δ 4.60 – 4.80 ppm (2H)Singlet, δ 6.60 – 6.90 ppm (1H)
1H NMR (H-3 Ring) ~δ 7.80 ppm (Singlet)~δ 7.95 ppm (Singlet, deshielded)
MS Isotope Pattern Triplet (1:2:1) for Br2Quartet (1:3:3:1) for Br3
TLC (Hex/EtOAc) Slightly more polar (lower Rf)Slightly less polar (higher Rf)
Reactivity Profile Rapid SN2 with amines/thiolsInert to mild SN2; Hydrolyzes to aldehyde
Analytical Decision Tree

AnalysisTree Sample Unknown Brominated Sample NMR Run 1H NMR (CDCl3) Sample->NMR CheckRegion Check 4.5 - 7.0 ppm Region NMR->CheckRegion SignalA Singlet @ ~4.7 ppm (2H) CheckRegion->SignalA Found SignalB Singlet @ ~6.8 ppm (1H) CheckRegion->SignalB Found ResultMix MIXTURE: Integrate peaks to determine ratio CheckRegion->ResultMix Both Present ResultMono CONFIRMED: Mono-bromomethyl SignalA->ResultMono ResultDi CONFIRMED: Di-bromomethyl SignalB->ResultDi

Caption: NMR-based logic flow for rapid identification of brominated quinoline species.

Functional Utility & Applications

A. Mono-Brominated Derivative (The Linker)

The bromomethyl group is a "soft" electrophile. It is the preferred intermediate for attaching the quinoline scaffold to other pharmacophores.

  • Key Reaction: SN2 Displacement.

  • Reagents: Primary/Secondary amines (K2CO3/DMF), Thiols (NaH/THF).

  • Precaution: Highly lachrymatory (tear-inducing). Handle in a fume hood.

B. Di-Brominated Derivative (The Masked Carbonyl)

The dibromomethyl group acts as a gem-dihalide. It is sterically hindered against direct substitution but is chemically equivalent to an aldehyde.

  • Key Reaction: Hydrolysis.

  • Reagents: AgNO3 (aqueous ethanol) or CaCO3 (reflux).

  • Product: 4-Bromoquinoline-2-carbaldehyde (Useful for Wittig olefination or reductive amination).

Experimental Protocols

Protocol 1: Selective Synthesis of Mono-Bromide

To minimize over-bromination, use a slight deficit of NBS and stop early.

  • Dissolve: 4-Bromo-2-methylquinoline (1.0 eq) in anhydrous CCl4 or Benzene (0.1 M).

  • Add: N-Bromosuccinimide (0.95 eq) and AIBN (0.05 eq).

  • Reflux: Heat to reflux under N2. Monitor by TLC every 30 mins.

  • Stop: Stop heating when ~5-10% starting material remains (prevents di-bromo formation).

  • Workup: Filter off succinimide. Wash filtrate with water. Dry over MgSO4.

  • Purification: Flash Chromatography (Hexane/EtOAc gradient). The Di-bromo elutes first (less polar), followed by the Mono-bromo, then the starting material.

Protocol 2: Hydrolysis of Di-Bromide to Aldehyde

If the Di-bromo species is isolated, convert it to the valuable aldehyde.

  • Dissolve: 4-Bromo-2-(dibromomethyl)quinoline in Ethanol/Water (3:1).

  • Add: AgNO3 (2.2 eq) dissolved in minimum water.

  • Reflux: Heat for 2 hours. A heavy precipitate of AgBr will form.

  • Filter: Hot filtration through Celite to remove AgBr.

  • Isolate: Concentrate the filtrate. The aldehyde typically precipitates upon cooling.

References

  • RSC Advances . NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. Retrieved from [Link]

  • Organic Chemistry Portal . N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.